2-(4-Methylphenoxy)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWXHQFJNOGDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31691-23-3 | |
| Record name | Polyoxyethylene 4-methylphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31691-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9065861 | |
| Record name | 2-(4-Methylphenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15149-10-7 | |
| Record name | 2-(4-Methylphenoxy)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15149-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(4-methylphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015149107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(p-Tolyloxy)ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-(4-methylphenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(4-Methylphenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methylphenoxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(4-Methylphenoxy)ethanol CAS number 15149-10-7
An In-depth Technical Guide to 2-(4-Methylphenoxy)ethanol CAS Number: 15149-10-7
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, this guide is designed to provide a comprehensive and technically robust overview of this compound, also known by synonyms such as Ethylene Glycol Mono-p-tolyl Ether and p-Cresoxyethanol.[1][2][3][4] This document moves beyond a simple recitation of properties to offer a synthesized narrative grounded in established chemical principles. We will explore the compound's identity, delve into a validated synthesis protocol, detail a multi-technique analytical workflow for characterization, discuss its applications as a versatile chemical intermediate, and provide essential safety information. The causality behind experimental choices is explained to empower researchers in their own laboratory settings.
Core Compound Identity and Physicochemical Properties
This compound is an aromatic ether alcohol with the molecular formula C₉H₁₂O₂.[1][2] Its structure consists of a p-cresol (4-methylphenol) core linked via an ether bridge to an ethanol tail. This unique combination of an aromatic ring, an ether linkage, and a primary alcohol functional group dictates its physical properties and chemical reactivity, making it a valuable building block in organic synthesis.
Physicochemical Data
A summary of key quantitative data is presented below for quick reference. These properties are fundamental for designing reaction conditions, purification strategies, and formulation studies.
| Property | Value | Reference(s) |
| CAS Number | 15149-10-7 | [1][2][3][4] |
| Molecular Formula | C₉H₁₂O₂ | [1][2] |
| Molecular Weight | 152.19 g/mol | [1] |
| Appearance | White to almost white powder or crystal | [2] |
| Melting Point | ~45 °C | N/A |
| Boiling Point | ~123 °C at 8 mmHg | N/A |
| Log Kow (Octanol/Water) | 1.65 | [5] |
| Water Solubility | 9,407 mg/L at 25°C (Predicted) | [5] |
Synthesis and Purification: A Validated Laboratory Protocol
The most direct and widely applicable method for preparing this compound is the Williamson ether synthesis. This Sₙ2 reaction provides a reliable route from readily available starting materials. The protocol described below is based on established procedures for analogous ether syntheses.
Synthesis via Williamson Etherification
This process involves the deprotonation of p-cresol to form a phenoxide, which then acts as a nucleophile to displace a halide from a 2-carbon electrophile.
Expertise & Experience: The choice of base and solvent is critical for reaction success. A moderately strong base like potassium carbonate is sufficient to deprotonate the acidic phenol (pKa ~10) and is safer and easier to handle than alkali metals or metal hydrides. A polar aprotic solvent is not strictly necessary here as the phenoxide has sufficient nucleophilicity, but its use could accelerate the reaction. The described method provides high crude yields of 88-92%.[3]
Caption: A logical workflow for the synthesis and purification of the target compound.
Step-by-Step Methodology: [3]
-
Reagent Charging: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-cresol (1.0 eq, e.g., 10.8 g, 0.1 mol) and finely powdered potassium carbonate (2.5 eq, e.g., 34.5 g, 0.25 mol).
-
Solvent Addition: Add a suitable solvent such as acetone or acetonitrile to facilitate mixing, although the reaction can be run neat.
-
Addition of Electrophile: Begin heating the mixture with vigorous stirring. Slowly add 2-chloroethanol (1.1 eq, e.g., 8.86 g, 0.11 mol) dropwise over 1-2 hours.
-
Reaction: Maintain the reaction at reflux, monitoring its progress by Thin-Layer Chromatography (TLC) until the starting p-cresol is consumed.
-
Workup: Cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and extract three times with an organic solvent such as ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification Protocol: Flash Column Chromatography
The crude product, an oily residue, can be effectively purified to >98% purity using silica gel flash chromatography.
Trustworthiness: The self-validating nature of this protocol lies in the analysis of the collected fractions. Each fraction is analyzed by TLC to ensure that only those containing the pure desired compound are combined, preventing cross-contamination.
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate). The product will elute after non-polar impurities and before any remaining highly polar starting material.
-
Fraction Analysis: Collect fractions and analyze them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a white solid or crystalline material.
Analytical Characterization: A Multi-Technique Approach
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods provides a robust, self-validating characterization.
References
- 1. This compound | C9H12O2 | CID 84804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethylene Glycol Mono-p-tolyl Ether | CymitQuimica [cymitquimica.com]
- 3. ETHYLENE GLYCOL MONO-P-TOLYL ETHER | 15149-10-7 [chemicalbook.com]
- 4. ETHYLENE GLYCOL MONO-P-TOLYL ETHER(15149-10-7) 13C NMR [m.chemicalbook.com]
- 5. This compound (31691-23-3) for sale [vulcanchem.com]
An In-depth Technical Guide to the Physicochemical Properties of p-Cresoxyethanol
Introduction
p-Cresoxyethanol, systematically named 2-(4-methylphenoxy)ethanol, is an aromatic ether alcohol. It belongs to the family of glycol ethers, characterized by the presence of both an ether and an alcohol functional group. This unique structure imparts a useful combination of properties, making it a compound of interest in various chemical and pharmaceutical applications. Its structural similarity to phenoxyethanol, a widely used preservative, suggests potential applications in the pharmaceutical industry, particularly in formulation development.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of p-cresoxyethanol, its synthesis, and analytical characterization, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
The physicochemical properties of p-cresoxyethanol are fundamental to understanding its behavior in various systems. These properties dictate its solubility, stability, and potential interactions with other molecules, which is critical for formulation design and drug delivery.
Structural and General Properties
-
Chemical Name: this compound[3]
-
Synonyms: p-Cresoxyethanol, Ethylene glycol mono-p-tolyl ether, 2-(p-Tolyloxy)ethanol[3][4]
-
CAS Number: 15149-10-7[4]
-
Molecular Formula: C9H12O2[5]
-
Molecular Weight: 152.19 g/mol [5]
Tabulated Physical and Chemical Data
A summary of the key physicochemical parameters for p-cresoxyethanol is presented in the table below. These values are crucial for predicting its behavior in different environments and for developing analytical methods.
| Property | Value | Unit | Reference |
| Physical State | Solid | - | [6] |
| Melting Point | 39.43 | °C | [5] |
| Boiling Point | 261.19 | °C | [5] |
| Water Solubility | 9,407 | mg/L at 25°C | [5] |
| Vapor Pressure | 0.00117 | mm Hg at 25°C | [5] |
| Log Kow (Octanol/Water Partition Coefficient) | 1.65 | - | [5] |
Note: Some values are predicted by EPI Suite v4.11.[5]
The moderate melting point indicates that p-cresoxyethanol is a solid at room temperature, which has implications for its handling and formulation.[5] Its relatively high boiling point suggests low volatility under standard conditions.[5] The significant water solubility is a key characteristic, facilitating its use in aqueous-based formulations.[5] The Log Kow value of 1.65 suggests a moderate lipophilicity, indicating it can partition into both aqueous and organic phases.[5]
Synthesis of p-Cresoxyethanol
The most common and direct method for synthesizing p-cresoxyethanol is the Williamson ether synthesis . This well-established nucleophilic substitution reaction (SN2) involves the reaction of an alkoxide with a primary alkyl halide.[7][8]
Causality in Synthesis Route Selection
The Williamson ether synthesis is favored for this particular molecule for several key reasons:
-
High Reactivity of Phenoxide: p-Cresol is more acidic than aliphatic alcohols, allowing for easy deprotonation by a moderately strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to form the highly nucleophilic p-cresoxide anion.[9]
-
Primary Alkyl Halide: The use of a primary electrophile, such as 2-chloroethanol or ethylene oxide, minimizes the competing elimination (E2) reaction, leading to higher yields of the desired ether product.[8][10]
-
Versatility and Scalability: The reaction is robust, versatile, and can be readily scaled up for industrial production.[11]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of p-cresoxyethanol via the Williamson ether synthesis.
Caption: Williamson ether synthesis workflow for p-Cresoxyethanol.
Experimental Protocol: Williamson Ether Synthesis
-
Deprotonation: In a round-bottom flask equipped with a reflux condenser, dissolve p-cresol in a suitable solvent (e.g., ethanol or DMF). Add an equimolar amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.[7] Heat the mixture to facilitate the formation of the sodium or potassium p-cresoxide salt.
-
Nucleophilic Substitution: Slowly add an equimolar amount of 2-chloroethanol to the reaction mixture. Reflux the mixture for several hours to allow the SN2 reaction to proceed to completion.[10]
-
Workup and Isolation: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent like diethyl ether or dichloromethane. The organic layer is then washed with water and brine to remove any unreacted base and salts.
-
Purification: The crude product is purified by vacuum distillation or recrystallization to yield pure p-cresoxyethanol.
Chemical Reactivity
The chemical reactivity of p-cresoxyethanol is governed by its three main structural features: the aromatic ring, the ether linkage, and the primary alcohol.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The hydroxyl and methyl groups are ortho, para-directing activators.
-
Ether Linkage: The ether bond is generally stable but can be cleaved under harsh conditions using strong acids like HBr or HI.
-
Primary Alcohol: The terminal hydroxyl group can undergo typical alcohol reactions such as oxidation (to an aldehyde or carboxylic acid), esterification, and conversion to an alkyl halide.
Analytical and Characterization Methods
A suite of analytical techniques is employed to confirm the identity, purity, and structure of p-cresoxyethanol. The choice of method is dictated by the information required.
Analytical Workflow for Quality Control
A typical quality control workflow for p-cresoxyethanol would involve a series of tests to ensure it meets the required specifications.
Caption: Quality control analytical workflow for p-Cresoxyethanol.
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum of p-cresoxyethanol will exhibit characteristic absorption bands. A broad peak around 3400 cm⁻¹ corresponds to the O-H stretching of the alcohol. Strong C-O stretching bands for the ether and alcohol will appear in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will be observed around 3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. Expected signals include: a singlet for the methyl (CH₃) protons around 2.3 ppm; multiplets for the two methylene (CH₂) groups of the ethoxy chain between 3.5 and 4.5 ppm; and doublets for the aromatic protons in the 6.8-7.2 ppm range, showing the characteristic para-substitution pattern. A singlet for the hydroxyl (OH) proton will also be present, with its chemical shift being concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, further confirming its structure.
-
Chromatographic Methods
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) is a robust method for assessing the purity of p-cresoxyethanol and quantifying any volatile impurities.[12]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is another excellent technique for purity determination. A C18 column with a mobile phase of acetonitrile and water would be a suitable starting point for method development.[12]
Applications in Drug Development
Given its structural similarity to phenoxyethanol, a widely used pharmaceutical preservative, p-cresoxyethanol holds potential for similar applications.[1][13]
-
Preservative: Its anticipated antimicrobial properties make it a candidate for use as a preservative in topical and parenteral formulations to prevent microbial growth.[1][2] The methyl group may modulate its antimicrobial spectrum and efficacy compared to phenoxyethanol.
-
Solvent/Co-solvent: Its ability to dissolve a range of compounds due to its ether and alcohol functionalities could make it a useful solvent or co-solvent in liquid formulations.
-
Synthetic Intermediate: The reactive hydroxyl group allows p-cresoxyethanol to be used as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).
Safety and Toxicology
While specific toxicological data for p-cresoxyethanol is limited, information can be inferred from related compounds like cresols and phenoxyethanol. p-Cresol is known to be toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[14][15] Phenoxyethanol is generally considered safe for use in cosmetics at concentrations up to 1%.[2][13] Any application of p-cresoxyethanol in drug development would require a thorough toxicological evaluation.[16]
Conclusion
p-Cresoxyethanol is a compound with a valuable combination of physical and chemical properties derived from its aromatic ether alcohol structure. Its straightforward synthesis via the Williamson ether reaction and its potential applications as a preservative or synthetic intermediate make it a molecule of significant interest to the pharmaceutical industry. The analytical methods detailed in this guide provide a framework for its quality control and characterization, which are essential for its potential development and use in regulated applications. Further research into its efficacy and toxicological profile is warranted to fully explore its utility in drug development.
References
- 1. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. boerlind.com [boerlind.com]
- 3. This compound | C9H12O2 | CID 84804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemeo.com [chemeo.com]
- 5. This compound (31691-23-3) for sale [vulcanchem.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Table 7-2, Analytical Methods for Determining Cresols in Environmental Materials - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Safety review of phenoxyethanol when used as a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. p-Cresol - Wikipedia [en.wikipedia.org]
- 15. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 16. In Vitro Genotoxic and Cytotoxic Evaluation of Phenoxyethanol in Human Lymphocytes: A Commonly Used Preservative in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(4-Methylphenoxy)ethanol molecular structure and weight
An In-depth Technical Guide to 2-(4-Methylphenoxy)ethanol: Molecular Structure, Characterization, and Analysis
Introduction
This compound, a member of the glycol ether family, is a compound of interest in various scientific and industrial domains, notably as a fragrance ingredient.[1] Its molecular architecture, characterized by a substituted aromatic ring linked to an ethanol moiety via an ether bond, imparts a unique combination of moderate polarity, hydrophilicity, and lipophilicity.[1] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the molecular structure, weight, and key analytical methodologies for the characterization and quantification of this compound. The subsequent sections will delve into its structural elucidation, physicochemical properties, and detailed experimental protocols for its analysis, underscoring the principles of scientific integrity and validation.
Molecular Structure and Physicochemical Properties
The fundamental identity of a chemical compound lies in its molecular structure. This compound possesses a well-defined arrangement of atoms, which dictates its chemical behavior and physical properties.
Nomenclature and Structural Formula
The systematic IUPAC name for this compound is this compound.[1][2] It is also known by several synonyms, including Ethylene glycol mono-p-tolyl ether and 2-(p-tolyloxy)ethanol.[1][3] The molecular formula is C₉H₁₂O₂.[2][3]
The structure is comprised of a para-cresol (4-methylphenol) unit linked to an ethanol molecule through an ether linkage. The structural formula can be represented by the SMILES string CC1=CC=C(C=C1)OCCO and the InChI string InChI=1S/C9H12O2/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5,10H,6-7H2,1H3.[2]
Molecular Structure of this compound
Caption: 2D representation of the this compound molecule.
Molecular Weight and Physicochemical Data
The molecular weight of this compound is a critical parameter for quantitative analysis and stoichiometric calculations. The calculated molecular weight is 152.19 g/mol .[1][2][3][4] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | PubChem[2], NIST[3] |
| Molecular Weight | 152.19 g/mol | PubChem[2], Cheméo[4] |
| CAS Number | 15149-10-7 | PubChem[2], NIST[3] |
| Melting Point | 39.43 °C (predicted) | Vulcanchem[1] |
| Boiling Point | 261.19 °C (predicted) | Vulcanchem[1] |
| Water Solubility | 9,407 mg/L at 25°C | Vulcanchem[1] |
| log Kow | 1.65 | Vulcanchem[1] |
Structural Elucidation and Analytical Characterization
The confirmation of the molecular structure of this compound relies on a combination of spectroscopic and chromatographic techniques. Each method provides unique and complementary information, ensuring a high degree of confidence in the compound's identity and purity.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: Proton NMR provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals would include:
-
A singlet for the methyl protons (-CH₃).
-
Doublets for the aromatic protons on the benzene ring, characteristic of a 1,4-disubstituted pattern.
-
Triplets for the methylene protons of the ethoxy group (-O-CH₂-CH₂-OH), showing coupling to each other.
-
A singlet or triplet for the hydroxyl proton (-OH), which may exchange with solvent.
-
-
¹³C NMR Spectroscopy: Carbon NMR reveals the number of chemically distinct carbon environments. The spectrum of this compound would display signals corresponding to the methyl carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted carbons), and the two carbons of the ethanol moiety.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands:
-
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
-
C-H stretching vibrations for the aromatic and aliphatic protons.
-
C=C stretching vibrations for the aromatic ring.
-
A strong C-O stretching band for the ether linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. In Gas Chromatography-Mass Spectrometry (GC-MS), the compound is first separated by GC and then ionized and detected by MS. The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 152. The fragmentation pattern would likely involve cleavage of the ether bond, leading to characteristic fragment ions.[1]
Analytical Workflow for Structural Characterization
Caption: A typical workflow for the synthesis, purification, and analytical characterization of this compound.
Experimental Protocols
The following are generalized protocols for the analysis of this compound, based on standard methodologies for similar compounds. These should be optimized and validated for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity
Objective: To confirm the identity and assess the purity of a sample of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis:
-
Compare the retention time of the major peak with that of a known standard.
-
Analyze the mass spectrum of the peak and compare it with a reference spectrum from a database (e.g., NIST).[5]
-
Assess purity by integrating the peak areas of any impurities relative to the main compound.
-
High-Performance Liquid Chromatography (HPLC) for Quantification
Objective: To accurately quantify the concentration of this compound in a sample.
Instrumentation:
-
High-performance liquid chromatograph with a UV detector.
-
Reversed-phase C18 column.
Procedure:
-
Standard Preparation: Prepare a stock solution of a certified reference standard of this compound in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known volume. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 55:45 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 270 nm.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Conclusion
This technical guide has provided a detailed overview of the molecular structure, weight, and analytical methodologies for this compound. A thorough understanding of its physicochemical properties and the application of robust analytical techniques such as NMR, IR, MS, and chromatography are essential for its accurate identification, characterization, and quantification. The protocols and data presented herein serve as a valuable resource for researchers and scientists engaged in work involving this compound, ensuring a foundation of scientific rigor and technical proficiency.
References
A Comprehensive Technical Guide to the Solubility of Ethylene Glycol Mono-p-tolyl Ether in Organic Solvents
Introduction: The Versatile Solvent Carrier in Focus
Ethylene glycol mono-p-tolyl ether, also known as 2-(4-methylphenoxy)ethanol, is a high-boiling point, colorless solid with a faint aromatic odor. Its unique molecular structure, possessing both a hydrophilic hydroxyl group and a lipophilic tolyl ether group, imparts amphipathic properties, making it a subject of interest in various industrial and research applications. From its role as a solvent and coalescing agent in paints and coatings to its use as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals, understanding its solubility characteristics is paramount for formulation development, reaction engineering, and purification processes.
This in-depth technical guide provides a comprehensive overview of the solubility of ethylene glycol mono-p-tolyl ether in a range of common organic solvents. We will delve into the theoretical principles governing its solubility, present a representative solubility profile, and provide a detailed experimental protocol for its determination. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile compound.
Physicochemical Properties of Ethylene Glycol Mono-p-tolyl Ether
A thorough understanding of the physicochemical properties of a solute is fundamental to predicting and explaining its solubility behavior.
| Property | Value | Source |
| Chemical Name | This compound | |
| Synonyms | Ethylene glycol mono-p-tolyl ether, 4-(2-Hydroxyethoxy)toluene | |
| CAS Number | 15149-10-7 | |
| Molecular Formula | C₉H₁₂O₂ | |
| Molecular Weight | 152.19 g/mol | |
| Physical State | White to almost white crystalline powder | |
| Melting Point | 45-47 °C | |
| Boiling Point | 123 °C at 8 mmHg |
Theoretical Framework: Understanding the "Like Dissolves Like" Principle
The adage "like dissolves like" is a cornerstone of solubility theory and is particularly relevant to understanding the behavior of ethylene glycol mono-p-tolyl ether. This principle is rooted in the nature and strength of intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.
The key intermolecular forces at play in the dissolution of ethylene glycol mono-p-tolyl ether are:
-
Hydrogen Bonding: The terminal hydroxyl (-OH) group of the molecule can act as both a hydrogen bond donor and acceptor. This is a strong, directional interaction that is most effective with polar protic solvents (e.g., alcohols).
-
Dipole-Dipole Interactions: The ether linkage and the hydroxyl group create a permanent dipole moment in the molecule, allowing for electrostatic interactions with other polar molecules (polar aprotic solvents like acetone or ethyl acetate).
-
London Dispersion Forces: These are weak, transient forces that exist in all molecules and are the primary mode of interaction for nonpolar solvents (e.g., hexane, toluene). The aromatic tolyl group and the ethylene chain contribute to the molecule's ability to engage in these interactions.
The solubility of ethylene glycol mono-p-tolyl ether in a given solvent is therefore a balance between its hydrophilic (hydroxyl group) and lipophilic (tolyl ether) characteristics.
Representative Solubility Profile
| Solvent | Solvent Type | Predicted Solubility ( g/100 mL at 25°C) |
| Methanol | Polar Protic | > 50 |
| Ethanol | Polar Protic | > 50 |
| Acetone | Polar Aprotic | > 40 |
| Ethyl Acetate | Polar Aprotic | ~ 30 |
| Dichloromethane | Polar Aprotic | > 40 |
| Diethyl Ether | Slightly Polar | ~ 20 |
| Toluene | Nonpolar | ~ 15 |
| Hexane | Nonpolar | < 1 |
Discussion of the Representative Data:
-
High Solubility in Polar Protic Solvents: The high solubility in methanol and ethanol is attributed to the strong hydrogen bonding interactions between the hydroxyl group of ethylene glycol mono-p-tolyl ether and the hydroxyl groups of the alcohols.
-
Good Solubility in Polar Aprotic Solvents: Acetone, ethyl acetate, and dichloromethane are effective at dissolving the compound due to favorable dipole-dipole interactions.
-
Moderate to Low Solubility in Nonpolar Solvents: The solubility decreases in less polar solvents like diethyl ether and toluene, where London dispersion forces are the predominant interactions with the tolyl and ethylene parts of the molecule. The polar hydroxyl group hinders dissolution in highly nonpolar solvents like hexane, resulting in very low solubility.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent. This method is considered the gold standard for generating reliable thermodynamic solubility data.
Materials and Equipment
-
Ethylene glycol mono-p-tolyl ether (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Experimental Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid ethylene glycol mono-p-tolyl ether to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can be performed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.
-
-
Analysis and Quantification:
-
Prepare a series of calibration standards of ethylene glycol mono-p-tolyl ether of known concentrations in the solvent of interest.
-
Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-FID).
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL, g/100 mL, or molarity).
-
Intermolecular Interactions and Solubility
The following diagram illustrates the key intermolecular forces that govern the solubility of ethylene glycol mono-p-tolyl ether in different types of organic solvents.
Caption: Intermolecular Forces Influencing Solubility.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the solubility of ethylene glycol mono-p-tolyl ether in organic solvents. By understanding the interplay of its molecular structure and the properties of the solvent, researchers and formulation scientists can make informed decisions in a wide range of applications. The provided experimental protocol offers a robust framework for generating precise and accurate solubility data, which is crucial for regulatory submissions and process optimization.
Future work in this area could involve the experimental determination of the solubility of ethylene glycol mono-p-tolyl ether in a broader range of solvents and at various temperatures to establish a comprehensive solubility database. Additionally, the application of computational models, such as those based on Hansen Solubility Parameters, could provide predictive insights and accelerate the solvent selection process.
An In-depth Technical Guide to the Synthesis of 2-(4-Methylphenoxy)ethanol from p-Cresol
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(4-Methylphenoxy)ethanol, a significant compound in various industrial applications, including as a fragrance ingredient.[1] The primary synthetic route detailed herein is the Williamson ether synthesis, a robust and widely adopted method for preparing ethers.[2][3][4] This document will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss critical process parameters, safety considerations, and analytical characterization of the final product. The information is curated to be a valuable resource for researchers and professionals in organic synthesis and drug development.
Introduction: Significance and Applications
This compound, also known as p-cresoxyethanol or ethylene glycol mono-p-tolyl ether, is an aromatic ether with the chemical formula C9H12O2.[1][5] It finds applications as a fragrance ingredient and is noted for its moderate polarity and balanced hydrophilicity and lipophilicity.[1][6] Understanding its synthesis is crucial for optimizing production and exploring its potential in various chemical and pharmaceutical contexts.
The Synthetic Pathway: Williamson Ether Synthesis
The most common and efficient method for synthesizing this compound from p-cresol is the Williamson ether synthesis.[2][3][4] This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide ion.[2][7]
Reaction Mechanism
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][7] The key steps are:
-
Deprotonation of p-Cresol: In the presence of a strong base, the hydroxyl proton of p-cresol is abstracted to form the p-cresolate (or p-methylphenoxide) ion. This anion is a potent nucleophile.
-
Nucleophilic Attack: The p-cresolate ion then attacks the electrophilic carbon of an alkylating agent, such as 2-chloroethanol. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral.[2]
-
Displacement of the Leaving Group: Concurrently with the nucleophilic attack, the leaving group (in this case, a chloride ion) is displaced, forming the ether linkage and a salt byproduct.
Caption: Reaction workflow for the Williamson ether synthesis of this compound.
Causality Behind Experimental Choices
-
Choice of Base: A strong base is essential to quantitatively generate the phenoxide ion, which is a much stronger nucleophile than the parent phenol. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used due to their efficacy and cost-effectiveness. The use of weaker bases like potassium carbonate (K2CO3) is also possible, often requiring a polar aprotic solvent to enhance reactivity.[3]
-
Choice of Alkylating Agent: 2-Chloroethanol is a suitable alkylating agent because it is a primary halide, which is ideal for SN2 reactions to minimize competing elimination reactions.[2][7] The hydroxyl group on the alkylating agent remains intact during the reaction, directly yielding the desired ethanol derivative.
-
Choice of Solvent: The choice of solvent can significantly influence the reaction rate. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate SN2 reactions by solvating the cation of the base, leaving the anion more nucleophilic.[4] However, for practical and economic reasons, the reaction can also be carried out in a less polar solvent or even under phase-transfer catalysis conditions.
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of this compound.
Materials and Equipment
| Reagent/Equipment | Purpose |
| p-Cresol | Starting material |
| Sodium Hydroxide | Base for deprotonation |
| 2-Chloroethanol | Alkylating agent |
| Toluene | Solvent |
| Anhydrous Magnesium Sulfate | Drying agent |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
| Distillation apparatus | For purification |
Step-by-Step Procedure
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reactant Charging: To the flask, add p-cresol (e.g., 0.1 mol) and a suitable solvent such as toluene (100 mL).
-
Base Addition: While stirring, carefully add powdered sodium hydroxide (e.g., 0.11 mol). The mixture may become warm.
-
Formation of the Phenoxide: Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium p-cresolate.
-
Addition of Alkylating Agent: Slowly add 2-chloroethanol (e.g., 0.1 mol) to the reaction mixture through the top of the condenser.
-
Reaction: Heat the mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully add 100 mL of water to the flask to dissolve the sodium chloride byproduct.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer (toluene) and wash it sequentially with 50 mL of 5% aqueous NaOH solution and 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to obtain pure this compound.
-
Safety and Handling Precautions
-
p-Cresol: Toxic if swallowed or in contact with skin.[8][9] Causes severe skin burns and eye damage.[8][9][10] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8][9][10]
-
Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care and avoid contact with skin and eyes.
-
2-Chloroethanol: Toxic and should be handled with extreme caution in a well-ventilated area.
-
Toluene: Flammable liquid and vapor. Keep away from heat and open flames.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][9][10]
Characterization of this compound
The identity and purity of the synthesized product can be confirmed using various analytical techniques:
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the C-O-C ether linkage, the O-H stretch of the alcohol, and the aromatic C-H and C=C bonds.[5][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed structural information, confirming the presence and connectivity of all protons and carbons in the molecule.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (152.19 g/mol ).[1][5]
| Property | Value |
| Molecular Formula | C9H12O2[1][5] |
| Molecular Weight | 152.19 g/mol [1][5] |
| CAS Number | 15149-10-7[1][5] |
| Boiling Point | ~261 °C[6] |
| Melting Point | ~39 °C[6] |
Conclusion
The Williamson ether synthesis provides a reliable and versatile method for the preparation of this compound from p-cresol. By understanding the underlying reaction mechanism and carefully controlling the experimental conditions, high yields of the desired product can be achieved. This guide serves as a foundational resource for researchers and professionals, enabling them to safely and efficiently synthesize this valuable compound for various applications. Further research could explore greener synthetic routes, such as catalytic methods that avoid the use of stoichiometric bases and alkyl halides.[12][13][14]
References
- 1. This compound | C9H12O2 | CID 84804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Ethanol, 2-(4-methylphenoxy)- [webbook.nist.gov]
- 6. This compound (31691-23-3) for sale [vulcanchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. Ethanol, 2-(4-methylphenoxy)- [webbook.nist.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
reaction mechanism of 2-(4-Methylphenoxy)ethanol formation
An In-depth Technical Guide to the Reaction Mechanism of 2-(4-Methylphenoxy)ethanol Formation
Abstract
This technical guide provides a comprehensive examination of the reaction mechanisms for the synthesis of this compound, a significant molecule in the fragrance and chemical industries. Primarily focusing on the Williamson ether synthesis, the document elucidates the core principles, mechanistic pathways, and critical experimental parameters that govern the reaction's efficiency and outcome. Furthermore, a greener, alternative route utilizing ethylene carbonate is explored, reflecting the contemporary drive towards sustainable chemical manufacturing. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework to support both laboratory synthesis and process optimization.
Introduction
This compound, also known as ethylene glycol mono-p-tolyl ether, is an aromatic ether with the chemical formula C₉H₁₂O₂.[1][2] Its structure, featuring a p-cresol moiety linked to an ethanol group via an ether bond, imparts a mild, pleasant floral aroma, making it a valuable ingredient in the fragrance industry.[3] Beyond its olfactory properties, it serves as a crucial intermediate in the synthesis of more complex molecules. Understanding the mechanistic underpinnings of its formation is paramount for controlling reaction yields, minimizing impurities, and developing efficient, scalable, and sustainable synthetic processes.
This guide delves into the two predominant synthetic pathways for this compound:
-
The Williamson Ether Synthesis: A classic, robust, and widely employed method involving the reaction of a phenoxide with a haloethanol.[4][5]
-
The Ethylene Carbonate Route: A modern, greener alternative that avoids the use of hazardous reagents like ethylene oxide or haloethanols.[6][7]
Through a detailed analysis of each route, this document aims to provide a holistic understanding of the chemical principles and practical considerations essential for the successful synthesis of this compound.
Part 1: The Williamson Ether Synthesis: A Mechanistic Deep Dive
The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers.[5] The reaction fundamentally proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where an alkoxide or phenoxide ion displaces a halide or other suitable leaving group from an organohalide.[5][8]
Core Reaction Scheme
The synthesis of this compound via this route involves the reaction of p-cresol (4-methylphenol) with 2-chloroethanol in the presence of a strong base, such as sodium hydroxide (NaOH).
The Sₙ2 Mechanism in Detail
The reaction proceeds in two discrete, yet mechanistically coupled, steps:
Step 1: Deprotonation and Formation of the Nucleophile
The initial and critical step is the deprotonation of the phenolic hydroxyl group of p-cresol. Phenols are significantly more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide conjugate base. This allows for the use of common, moderately strong bases like alkali metal hydroxides (e.g., NaOH, KOH).[9][10] The base abstracts the acidic proton, generating the p-methylphenoxide anion, a potent nucleophile.
-
Causality: The choice of base is critical. Sodium hydroxide is effective and economical for deprotonating phenols. While a stronger base like sodium hydride (NaH) could be used to drive the deprotonation to completion, it requires anhydrous conditions and more stringent handling procedures.[8] For most applications, aqueous NaOH provides a sufficient concentration of the phenoxide at equilibrium to drive the reaction forward.
Step 2: Nucleophilic Substitution
The generated p-methylphenoxide ion then attacks the electrophilic carbon atom of 2-chloroethanol—the carbon atom bonded to the chlorine leaving group. This occurs via a concerted Sₙ2 mechanism.[5]
-
Backside Attack: The nucleophilic phenoxide attacks the carbon from the side opposite to the leaving group (the chloride ion).[8]
-
Transition State: A single, high-energy transition state is formed where the C-O bond is partially formed and the C-Cl bond is partially broken.
-
Inversion of Stereochemistry: While not relevant for this specific achiral substrate, it is a hallmark of the Sₙ2 mechanism that if the electrophilic carbon were a stereocenter, its configuration would be inverted.
-
Substrate Suitability: The Sₙ2 pathway is highly favored for methyl and primary alkyl halides, such as 2-chloroethanol.[8][10] Secondary and tertiary halides are prone to undergo a competing elimination (E2) reaction, which would produce unwanted alkene byproducts.[5]
Visualization: Williamson Ether Synthesis Mechanism
The following diagram illustrates the step-by-step mechanistic pathway.
Caption: Sₙ2 mechanism for this compound formation.
Part 2: The Ethylene Carbonate Route: A Greener Approach
In response to the need for more environmentally benign chemical processes, ethylene carbonate has emerged as a superior hydroxyethylating agent, acting as a safer substitute for the highly toxic and gaseous ethylene oxide.[6] This route typically proceeds at elevated temperatures and can be catalyzed by various bases.[7]
Core Reaction Scheme
The reaction involves the nucleophilic addition of the p-methylphenoxide to ethylene carbonate, followed by a ring-opening and decarboxylation sequence.
Mechanism of the Ethylene Carbonate Pathway
This reaction also begins with the deprotonation of p-cresol to form the p-methylphenoxide nucleophile. The subsequent steps differ significantly from the Williamson synthesis.
-
Nucleophilic Acyl Addition: The p-methylphenoxide ion attacks one of the electrophilic carbonyl carbons of the ethylene carbonate molecule. This opens the C=O double bond, forming a tetrahedral intermediate.
-
Ring-Opening: The tetrahedral intermediate is unstable. The cyclic structure opens as the electrons from the oxygen reform the carbonyl group, cleaving a C-O bond within the ring. This generates an carbonate anion intermediate.
-
Decarboxylation: This intermediate readily loses carbon dioxide (CO₂) to yield the final product, this compound. The release of gaseous CO₂ helps to drive the reaction to completion.
-
Causality & Byproducts: A key consideration in this synthesis is the potential for side reactions. The product, this compound, can itself react with another molecule of ethylene carbonate or with the carbonate intermediate to form higher molecular weight byproducts like bis(2-phenoxyethyl)carbonate.[6] Reaction conditions, such as temperature and the molar ratio of reactants, must be carefully controlled to maximize selectivity for the desired mono-ethoxylated product.[6][7] Using a moderate excess of ethylene carbonate can help drive the reaction to high conversion, but may also increase byproduct formation.[7]
Visualization: Ethylene Carbonate Reaction Mechanism
The diagram below outlines the key steps of this greener synthetic route.
Caption: Mechanism for the reaction of p-methylphenoxide with ethylene carbonate.
Part 3: Experimental Protocol and Data
The following protocol describes a representative laboratory-scale synthesis of this compound using the Williamson ether synthesis method. This protocol is designed to be self-validating, with clear steps for reaction, workup, and purification.
Quantitative Data: Reaction Parameter Optimization
Optimizing a Williamson ether synthesis involves balancing temperature, reaction time, and stoichiometry to maximize yield while minimizing side reactions.
| Parameter | Condition A | Condition B (Optimized) | Condition C | Rationale for Optimization |
| Base | NaOH (1.1 eq) | KOH (1.2 eq) | NaH (1.1 eq) | KOH is slightly more soluble in some organic solvents, potentially improving reaction rate. NaH requires strict anhydrous conditions. |
| Solvent | 50% aq. Ethanol | Dimethylformamide (DMF) | Water | DMF is a polar aprotic solvent that accelerates Sₙ2 reactions by not solvating the nucleophile as strongly as protic solvents. |
| Temperature | 80 °C | 90-100 °C | 60 °C | Higher temperatures increase the reaction rate, but temperatures >100 °C can increase risk of elimination or other side reactions.[9] |
| Time | 6 hours | 3-4 hours | 12 hours | Optimized conditions (solvent, temp) lead to a significantly faster reaction, improving process efficiency. |
| Typical Yield | 75% | >90% | 60% | The combination of a suitable base, polar aprotic solvent, and elevated temperature provides the highest yield. |
Experimental Protocol: Williamson Synthesis
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| p-Cresol | 108.14 | 10.81 g | 0.10 |
| Sodium Hydroxide | 40.00 | 4.40 g | 0.11 |
| 2-Chloroethanol | 80.51 | 8.86 g (7.9 mL) | 0.11 |
| Water (deionized) | 18.02 | 50 mL | - |
| Diethyl Ether | 74.12 | ~150 mL | - |
| 5% HCl (aq) | - | As needed | - |
| Saturated NaCl (aq) | - | 50 mL | - |
| Anhydrous MgSO₄ | 120.37 | ~5 g | - |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol (10.81 g) and water (50 mL).
-
Base Addition: While stirring, slowly add sodium hydroxide pellets (4.40 g). Stir until all solids have dissolved. The formation of the sodium p-methylphenoxide salt may be slightly exothermic.
-
Reagent Addition: Add 2-chloroethanol (7.9 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 90-100°C) using a heating mantle.[9] Maintain a gentle reflux with continuous stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Cooling & Neutralization: After the reaction is complete, cool the flask to room temperature. Transfer the mixture to a 500 mL separatory funnel. Slowly neutralize the mixture by adding 5% HCl until the solution is acidic (test with pH paper).
-
Workup - Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).[9] Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with deionized water (1 x 50 mL) and then with saturated NaCl solution (1 x 50 mL) to remove residual salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification: The crude product is obtained as a pale yellow oil or low-melting solid. Further purification can be achieved by vacuum distillation to yield pure this compound.
Visualization: Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Conclusion and Future Perspectives
The synthesis of this compound is well-established, with the Williamson ether synthesis providing a reliable and high-yielding pathway. The Sₙ2 mechanism governing this reaction is well-understood, allowing for rational optimization of reaction conditions by selecting appropriate bases, solvents, and temperatures to favor substitution over competing elimination reactions.
Looking forward, the field continues to evolve towards greener and more sustainable practices. The use of ethylene carbonate as a less hazardous alternative to traditional electrophiles like ethylene oxide and 2-chloroethanol represents a significant advancement.[6][7] Future research will likely focus on developing more efficient and recyclable catalysts for this transformation, further reducing the environmental impact and improving the economic viability of large-scale production. A deeper understanding of these mechanistic pathways empowers chemists to not only replicate known syntheses but also to innovate and design the next generation of chemical processes.
References
- 1. Ethanol, 2-(4-methylphenoxy)- [webbook.nist.gov]
- 2. This compound | C9H12O2 | CID 84804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (31691-23-3) for sale [vulcanchem.com]
- 4. Phenoxyethanol - Wikipedia [en.wikipedia.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 7. Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. Chemistry 211 Experiment 4 [home.miracosta.edu]
A Technical Guide to the Health and Safety of 2-(4-Methylphenoxy)ethanol for Research and Development Professionals
Section 1: Introduction and Compound Profile
2-(4-Methylphenoxy)ethanol, also known as ethylene glycol mono-p-tolyl ether, is an aryl alkyl alcohol belonging to the glycol ether family.[1] Its utility in various formulations, including as a fragrance ingredient in consumer products, necessitates a thorough understanding of its health and safety profile for professionals in research and drug development who may handle it as a raw material, intermediate, or formulation component.[2][3] This guide provides an in-depth analysis of its physicochemical properties, toxicological data, and environmental impact, establishing a framework for safe handling, exposure control, and emergency response. The causality behind each procedural recommendation is explained to ensure a comprehensive and self-validating safety system for laboratory and manufacturing environments.
Section 2: Physicochemical Properties and Hazard Identification
A compound's physical and chemical characteristics are foundational to its risk assessment, dictating its behavior in the workplace and influencing potential exposure routes. This compound is a solid at ambient temperature with a relatively low vapor pressure and high water solubility, which are critical factors in mitigating inhalation and facilitating decontamination.[1]
| Property | Value | Source |
| CAS Number | 15149-10-7 | [3] |
| Molecular Formula | C₉H₁₂O₂ | [3] |
| Molecular Weight | 152.19 g/mol | [1][3] |
| Melting Point | 39.43 °C | [1] |
| Boiling Point | 261.19 °C | [1] |
| Water Solubility | 9,407 mg/L (at 25°C) | [1] |
| Vapor Pressure | 0.00117 mm Hg (at 25°C) | [1] |
| log Kow | 1.65 | [1] |
The primary hazard as defined by the Globally Harmonized System (GHS) is H302: Harmful if swallowed , corresponding to Acute Toxicity, Oral (Category 4).[3][4] The signal word is "Warning".[3] It is crucial to understand that while inhalation risk is low due to low volatility, the risk of accidental ingestion via contaminated hands or surfaces is significant.
Caption: Relationship between physicochemical properties and primary exposure routes.
Section 3: Toxicological Profile and Risk Assessment
A comprehensive review of toxicological data reveals a compound with moderate acute oral toxicity but a low hazard profile for other critical endpoints. Much of the safety assessment relies on robust read-across data from the structural analog 2-phenoxyethanol (CAS 122-99-6), a scientifically validated approach for data-poor chemicals.[1][5]
-
Acute Toxicity : The substance is classified as harmful if swallowed.[3][4] This is the most significant acute hazard and drives many of the handling precautions.
-
Genotoxicity : In vitro testing using the BlueScreen assay showed no evidence of cytotoxicity or mutagenicity.[1] This is further supported by read-across data from 2-phenoxyethanol, which was negative in both Ames tests and in vivo micronucleus assays, indicating a low genotoxic risk.[1][5]
-
Skin and Eye Irritation : Available data includes evaluations for skin and mucous membrane (eye) irritation.[2] While some sources classify it as an irritant, the Research Institute for Fragrance Materials (RIFM) concluded there are no safety concerns for skin sensitization under current declared use levels.[3][5] Standard laboratory practice dictates treating it as a potential irritant.
-
Repeated Dose and Reproductive Toxicity : A 90-day study on the analog 2-phenoxyethanol established a No Observed Adverse Effect Level (NOAEL).[1] Based on this, the Margin of Exposure (MOE) for this compound was calculated to be exceptionally high (over 700,000), far exceeding the safety threshold of 100 and indicating a low risk for systemic effects from repeated exposure.[1] The data also suggest no adverse effects on fertility or development at relevant exposure levels.[5]
| Toxicological Endpoint | Result/Value | Key Insight | Source |
| Acute Oral Toxicity | GHS Category 4 (H302) | Primary hazard; drives ingestion prevention protocols. | [3][4] |
| Genotoxicity | Not genotoxic | Low risk of genetic damage based on in vitro and read-across data. | [1][5] |
| Dermal Sensitization | No concern at current use levels | Low potential to cause allergic skin reactions. | [5] |
| Repeated Dose NOAEL | 5000 ppm (rat, read-across) | High margin of safety for chronic exposure. | [1] |
| Aquatic Toxicity (Daphnia) | LC50: 415.9 mg/L | Negligible ecological risk at current use volumes. | [1] |
Section 4: Environmental Fate and Ecotoxicity
For research and development professionals, understanding a chemical's environmental impact is critical for responsible disposal and compliance. This compound is not considered a significant environmental hazard.
-
Biodegradation : Modeling predicts the compound is readily biodegradable.[1]
-
Bioaccumulation : The potential for bioaccumulation is below regulatory criteria for persistence.[1]
-
Ecotoxicity : It is not classified as Persistent, Bioaccumulative, and Toxic (PBT).[5] Risk quotients, which compare the predicted environmental concentration to the concentration predicted to have no effect, are well below 1, indicating a negligible risk to aquatic ecosystems from current usage volumes.[1][5]
Section 5: Exposure Control and Safe Handling Protocols
A proactive approach to safety is paramount. The hierarchy of controls provides a systematic framework for minimizing exposure, prioritizing the most effective measures first.
Caption: The Hierarchy of Controls for mitigating chemical exposure.
Experimental Protocol: Safe Handling and Storage
This protocol is designed as a self-validating system for the routine handling of this compound in a laboratory setting.
1.0 Pre-Handling Assessment & Preparation 1.1. Verify Information: Confirm the identity of the chemical against the Safety Data Sheet (SDS). Read and understand the SDS before beginning work.[6] 1.2. Designate Area: Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood or on a bench with local exhaust ventilation.[7] 1.3. Assemble PPE: Don appropriate PPE as specified in the table below. The rationale is to create a barrier against the primary risks of ingestion (via hand-to-mouth) and dermal contact.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required with engineering controls |
| Preparing Solutions | Splash-proof goggles | Nitrile gloves | Lab coat | Not required with engineering controls |
| Large-Scale Transfer (>1L) | Goggles and face shield | Chemical-resistant gloves (e.g., butyl rubber, neoprene) | Chemical-resistant apron over lab coat | Assess need based on ventilation |
2.0 Handling Procedure 2.1. Grounding: When transferring from metal containers, ground and bond the container and receiving equipment to prevent static discharge. 2.2. Dispensing: Dispense the chemical carefully to avoid creating dust (if solid) or splashes (if molten or in solution). 2.3. Hygiene: Do not eat, drink, or smoke in the handling area. 2.4. Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete, even if gloves were worn.[7] This is the most critical step to prevent accidental ingestion.
3.0 Storage 3.1. Container: Store in the original, tightly sealed container.[8] 3.2. Location: Keep in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.[7] 3.3. Labeling: Ensure all containers, including secondary containers for solutions, are clearly and accurately labeled with the chemical name and primary hazard (Harmful if swallowed).
Section 6: Emergency and First Aid Procedures
Preparedness is key to mitigating the consequences of an accidental release or exposure. Personnel must be trained on these procedures before handling the chemical.
Caption: A decision-making workflow for emergency response scenarios.
First Aid Measures Protocol
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol | When to Seek Medical Attention | Source |
| Ingestion | 1. Immediately call a poison control center or physician. 2. Rinse mouth thoroughly with water. 3. If the person is conscious and alert, have them sip a glass of water. 4. DO NOT induce vomiting. | Immediately. This is a medical emergency. | [7][9] |
| Inhalation | 1. Move the person to fresh air at once. 2. If breathing has stopped, perform artificial respiration. 3. If breathing is difficult, trained personnel may administer oxygen. | If symptoms (e.g., dizziness, coughing) persist or if breathing is difficult. | [7][10] |
| Skin Contact | 1. Immediately remove any contaminated clothing. 2. Wash the affected area with plenty of soap and water. | If irritation develops or persists after washing. | [7][10] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. 2. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. | If irritation develops or persists. | [7][9][11] |
Spill and Fire Response
-
Spills: For small spills, absorb the material with an inert substance (e.g., sand, vermiculite), place it in a suitable container for disposal, and clean the area with detergent and water.[7][8] Prevent any runoff from entering sewers or waterways.[7] For large spills, evacuate the area and contact emergency personnel.[8]
-
Fire: Use extinguishing media appropriate for the surrounding fire, such as water spray, foam, dry chemical, or carbon dioxide.[7] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7]
Section 7: Conclusion
This compound is a compound with a well-defined primary hazard of being harmful if swallowed. Its toxicological profile for other endpoints, such as genotoxicity and reproductive toxicity, indicates a low risk under normal handling conditions, largely supported by read-across data from a structural analog. The low vapor pressure minimizes inhalation risk, but its high water solubility can facilitate dermal exposure from solutions. By implementing the hierarchy of controls—prioritizing engineering controls like fume hoods and administrative controls like rigorous hygiene protocols—and using appropriate PPE, researchers and drug development professionals can handle this chemical safely and effectively. Adherence to the detailed handling and emergency procedures outlined in this guide provides a robust framework for minimizing risk and ensuring a safe laboratory environment.
Section 8: References
-
Fragrance material review on this compound. (2011). PubMed. --INVALID-LINK--
-
This compound - 31691-23-3. Vulcanchem. --INVALID-LINK--
-
RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. (2022). Food and Chemical Toxicology. --INVALID-LINK--
-
Ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)- - Substance Details. US EPA. --INVALID-LINK--
-
This compound | C9H12O2 | CID 84804. PubChem - NIH. --INVALID-LINK--
-
Ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)- | C17H20O3 | CID 166400. PubChem - NIH. --INVALID-LINK--
-
1-(2-phenyl ethoxy)-2-(4-methyl phenoxy)ethanol, 72987-59-8. The Good Scents Company. --INVALID-LINK--
-
Safety Data Sheet Section 4 FIRST AID MEASURES. Hisco. --INVALID-LINK--
-
RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 15149-10-7. (2024). Food and Chemical Toxicology. --INVALID-LINK--
-
SDS – SECTION 4. Society for Chemical Hazard Communication. --INVALID-LINK--
-
Chemical Properties of Ethanol, 2-(4-methylphenoxy)- (CAS 15149-10-7). Cheméo. --INVALID-LINK--
-
First Aid Procedures for Chemical Hazards. NIOSH - CDC. --INVALID-LINK--
-
SAFETY DATA SHEET. Sigma-Aldrich. --INVALID-LINK--
-
SAFETY DATA SHEET. PPG. --INVALID-LINK--
-
Chemical label this compound. GHS. --INVALID-LINK--
-
2-(4-Methylphenyl)ethanol. Apollo Scientific. --INVALID-LINK--
-
SAFETY DATA SHEET. Thermo Fisher Scientific. --INVALID-LINK--
-
SAFETY DATA SHEET. Sigma-Aldrich. --INVALID-LINK--
-
Transportation, Use, Handling, and Storage of Lab Chemicals. IN.gov. --INVALID-LINK--
References
- 1. This compound (31691-23-3) for sale [vulcanchem.com]
- 2. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C9H12O2 | CID 84804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemical-label.com [chemical-label.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. in.gov [in.gov]
- 7. media.hiscoinc.com [media.hiscoinc.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. schc.org [schc.org]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
2-(4-Methylphenoxy)ethanol degradation pathways
An In-Depth Technical Guide to the Degradation Pathways of 2-(4-Methylphenoxy)ethanol
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound, a glycol ether utilized as a fragrance ingredient in various consumer products, is subject to environmental degradation through multiple pathways.[1][2] This technical guide provides a comprehensive overview of the known and putative degradation mechanisms of this compound, designed for researchers, environmental scientists, and drug development professionals. We will explore microbial, photochemical, and advanced chemical oxidation pathways, grounding the discussion in established biochemical principles and experimental evidence. This document synthesizes data from peer-reviewed literature to explain the causality behind degradation steps, provides detailed experimental protocols for studying these processes, and discusses the toxicological implications of the resulting intermediates. Our analysis is supported by structured data tables and explanatory diagrams to facilitate a deeper understanding of the environmental fate of this compound.
Introduction and Physicochemical Profile
This compound, also known as ethylene glycol mono-p-tolyl ether, belongs to the aryl alkyl alcohol structural group.[1][3] Its presence in household cleaners, detergents, and cosmetics necessitates a thorough understanding of its environmental persistence, degradation pathways, and the potential impact of its metabolites.[4] While models classify the compound as readily biodegradable, the specific mechanisms are not fully elucidated in dedicated studies.[3] This guide aims to bridge that gap by synthesizing direct evidence with data from structurally analogous compounds.
Physicochemical Properties
The environmental transport and degradation potential of a compound are heavily influenced by its physical and chemical properties. The moderate polarity and high water solubility of this compound suggest it will primarily reside in the aqueous phase, making it accessible to microbial and photochemical degradation processes.[3]
| Property | Value | Source |
| IUPAC Name | This compound | [2][5] |
| CAS Number | 15149-10-7 | [2][5] |
| Molecular Formula | C₉H₁₂O₂ | [5] |
| Molecular Weight | 152.19 g/mol | [2] |
| Boiling Point | 261.19 °C (Predicted) | [3] |
| Melting Point | 39.43 °C (Predicted) | [3] |
| Water Solubility | 9,407 mg/L at 25°C (Predicted) | [3] |
| Log Kow (Octanol-Water Partition Coefficient) | 1.65 | [3] |
Microbial Degradation Pathways
This compound is predicted to be readily biodegradable, suggesting efficient mineralization by environmental microorganisms.[3] While specific enzymatic pathways for this molecule have not been detailed, a putative degradation route can be constructed based on the well-documented metabolism of structurally similar phenoxyacetic acids and other aryl ethers.[6][7] The proposed pathway involves initial ether bond cleavage followed by aromatic ring opening.
Proposed Aerobic Biodegradation Pathway
The most probable aerobic pathway initiates with the cleavage of the ether linkage, a common strategy employed by bacteria to break down aryl ethers.[6]
-
Initial Ether Cleavage: The degradation is likely initiated by an ether-cleaving monooxygenase or dioxygenase . This enzymatic attack on the ether bond would yield two primary metabolites: p-cresol and ethylene glycol . This step is analogous to the initial degradation of phenoxyacetic acid herbicides like 2,4-D and MCPA, which are cleaved to their corresponding phenols.[6][8]
-
Metabolism of p-Cresol: p-Cresol is a common metabolite that is readily degraded by various soil and aquatic bacteria. The pathway typically proceeds via hydroxylation by a cresol monooxygenase to form 4-methylcatechol .
-
Aromatic Ring Fission: The 4-methylcatechol intermediate undergoes aromatic ring cleavage, catalyzed by catechol dioxygenases . This can occur via two main routes:
-
Ortho-cleavage Pathway: A catechol 1,2-dioxygenase breaks the bond between the two hydroxyl-bearing carbons, leading to muconic acid derivatives that are further metabolized into intermediates of the Krebs cycle (succinyl-CoA and acetyl-CoA).
-
Meta-cleavage Pathway: A catechol 2,3-dioxygenase cleaves the ring adjacent to the hydroxyl groups, producing a hydroxymuconic semialdehyde, which is subsequently funneled into central metabolism, yielding pyruvate and acetaldehyde.
-
-
Metabolism of Ethylene Glycol: The second initial metabolite, ethylene glycol, is detoxified and assimilated through a separate pathway. It is typically oxidized to glycoaldehyde and then to glycolate by alcohol and aldehyde dehydrogenases. Glycolate can then enter the glyoxylate cycle or other central metabolic routes.
The diagram below illustrates this proposed cascade of enzymatic reactions.
Caption: Proposed aerobic microbial degradation pathway for this compound.
Photochemical Degradation
Beyond microbial action, this compound is susceptible to abiotic degradation, particularly through advanced oxidation processes (AOPs) like photocatalysis.[9][10] Studies have confirmed its decomposition in aqueous solutions using titanium dioxide (TiO₂) as a photocatalyst under UV irradiation.[4][11]
Mechanism of TiO₂ Photocatalysis
The photocatalytic process is initiated by the absorption of UV light by the TiO₂ particles, which excites an electron and creates a positively charged "hole". This electron-hole pair reacts with water and oxygen to generate highly reactive hydroxyl radicals (•OH).[12] These potent, non-selective oxidizing agents attack the this compound molecule, initiating its degradation.
Intermediates and Toxicity
The photocatalytic degradation of this compound is a complex process that yields a variety of aromatic and aliphatic intermediates.[4][11]
-
Primary Intermediate: The most significant initial product identified is p-cresol , formed through the cleavage of the ether bond.[4][11]
-
Further Oxidation Products: Subsequent attacks by hydroxyl radicals on p-cresol and other fragments lead to the formation of hydroxylated aromatics (like 4-methylcatechol) and, eventually, smaller aliphatic acids before complete mineralization to CO₂ and H₂O.
A critical consideration in this pathway is the transient increase in solution toxicity. While the parent compound has a defined toxicity profile, the formation of significant quantities of p-cresol, a more toxic compound, during the initial phases of the reaction means that incomplete degradation could pose a greater environmental risk than the original pollutant.[4]
Caption: Key steps in the photocatalytic degradation of this compound.
Methodologies for Degradation Analysis
Investigating the degradation pathways of a compound requires a multi-faceted approach combining biodegradation assays, chemical degradation experiments, and advanced analytical techniques.
Experimental Workflow
A typical workflow for assessing degradability involves setting up controlled microcosm experiments, sampling at regular intervals, and analyzing the samples to quantify the disappearance of the parent compound and the appearance of metabolites.
Caption: A generalized workflow for conducting degradation experiments.
Protocol: Aerobic Biodegradation Screening
This protocol is based on the OECD 301F Manometric Respirometry Test, a standard method for assessing ready biodegradability.
Objective: To determine if this compound is readily biodegradable by measuring oxygen consumption by a microbial inoculum.
Materials:
-
Manometric respirometer (e.g., OxiTop® system).
-
Activated sludge from a domestic wastewater treatment plant (as inoculum).
-
Mineral salts medium (as per OECD 301 guidelines).
-
This compound (test substance).
-
Sodium benzoate (positive control).
-
Deionized water (negative/blank control).
Procedure:
-
Inoculum Preparation: Wash and aerate activated sludge to reduce its endogenous respiration rate. The final concentration in the test bottles should be approximately 30 mg/L solids.
-
Test Setup: Prepare test bottles in triplicate for each condition:
-
Test Substance: Mineral medium + Inoculum + 100 mg/L of this compound.
-
Positive Control: Mineral medium + Inoculum + 100 mg/L of Sodium Benzoate.
-
Blank Control: Mineral medium + Inoculum only.
-
-
Incubation: Place the sealed bottles in the respirometer and incubate in the dark at 20 ± 1 °C for 28 days. The respirometer will continuously measure the pressure drop due to oxygen consumption.
-
Data Collection: Record oxygen uptake values at regular intervals for 28 days.
-
Calculation: Calculate the percentage of biodegradation (%D) as: %D = [(O₂ consumed by test substance) - (O₂ consumed by blank)] / (Theoretical Oxygen Demand) x 100
-
Validation: The test is valid if the positive control reaches >60% biodegradation within 14 days and the blank control's oxygen uptake is <60 mg/L after 28 days. A substance is considered readily biodegradable if it reaches the 60% pass level within the 10-day window of the 28-day test.
Protocol: TiO₂ Photocatalytic Degradation
This protocol is adapted from the methodology described by Tsvetkova et al. (2017).[4][11]
Objective: To evaluate the degradation rate and identify intermediates of this compound during TiO₂ photocatalysis.
Materials:
-
Photoreactor with a UV lamp (e.g., mercury lamp).
-
TiO₂ photocatalyst (e.g., Aeroxide P25).
-
Aqueous solution of this compound (e.g., 20 mg/L).
-
Stirring plate.
-
Syringes and 0.22 µm filters for sampling.
-
HPLC or LC-MS/MS system for analysis.
Procedure:
-
Catalyst Suspension: Prepare a stock suspension of the TiO₂ catalyst in deionized water (e.g., 1 g/L).
-
Reactor Setup: Add the this compound solution to the photoreactor. Add the TiO₂ suspension to achieve the desired catalyst loading (e.g., 250 mg/L).
-
Adsorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to allow for adsorption/desorption equilibrium to be reached between the catalyst surface and the substrate. Take a "time zero" sample.
-
Initiate Photoreaction: Turn on the UV lamp to start the degradation process. Maintain constant stirring and temperature.
-
Sampling: Withdraw aliquots (e.g., 1 mL) at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 min).
-
Sample Quenching & Preparation: Immediately filter the sample through a 0.22 µm filter to remove TiO₂ particles and stop the reaction. Transfer the filtrate to an analysis vial.
-
Analysis: Analyze the samples by a suitable chromatographic method to determine the concentration of the parent compound and identify any major intermediates.[13]
Toxicological Implications and Conclusion
The environmental impact of this compound is a function of not only its own toxicity but also that of its degradation products. While the parent compound is not expected to be genotoxic, the degradation pathways can produce intermediates of higher concern.[14]
The photocatalytic pathway's generation of p-cresol is a prime example of transiently increasing toxicity during a remediation process.[4] This underscores the importance of ensuring complete mineralization in treatment applications. In contrast, microbial degradation is generally a detoxification process, channeling metabolites into benign central metabolic pathways.
References
- 1. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C9H12O2 | CID 84804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (31691-23-3) for sale [vulcanchem.com]
- 4. digibuo.uniovi.es [digibuo.uniovi.es]
- 5. Ethanol, 2-(4-methylphenoxy)- [webbook.nist.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Metabolism of 4-chloro-2-methylphenoxyacetate by a soil pseudomonad. Preliminary evidence for the metabolic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Removal and Ecotoxicity of 2,4-D and MCPA in Microbial Cultures Enriched with Structurally-Similar Plant Secondary Metabolites | MDPI [mdpi.com]
- 9. Advanced Oxidation Processes of Organic Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Photocatalytic degradation of this compound over TiO2 spheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Key Points of Advanced Oxidation Processes (AOPs) for Wastewater, Organic Pollutants and Pharmaceutical Waste Treatment: A Mini Review [mdpi.com]
- 13. analchemres.org [analchemres.org]
- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(4-Methylphenoxy)ethanol via Williamson Ether Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Williamson Ether Synthesis and 2-(4-Methylphenoxy)ethanol
The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains an indispensable tool for the construction of ether linkages due to its reliability and broad substrate scope.[1] This SN2 reaction, involving the coupling of an alkoxide or phenoxide with an alkyl halide, provides a straightforward and predictable route to both symmetrical and unsymmetrical ethers.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of this compound, a valuable intermediate in the pharmaceutical and fragrance industries. The target molecule, also known as p-cresoxyethanol, possesses a glycol ether structure, imparting properties that make it a useful building block in the synthesis of more complex molecules.[3]
The protocol herein is designed to be a self-validating system, with explanations for each experimental choice to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Reaction Principle: A Mechanistic Overview
The synthesis of this compound proceeds in two key stages, often performed in a single pot:
-
Deprotonation: p-Cresol, a weakly acidic phenol, is deprotonated by a strong base, typically an alkali metal hydroxide like sodium hydroxide or potassium hydroxide, to form the corresponding sodium or potassium p-cresolate. This in situ generation of the phenoxide is critical as the phenoxide ion is a much more potent nucleophile than the parent phenol.
-
Nucleophilic Substitution (SN2): The highly nucleophilic p-cresolate then attacks the primary alkyl halide, 2-chloroethanol, in a classic SN2 fashion.[1][2] The phenoxide ion displaces the chloride leaving group, forming the desired ether linkage. The choice of a primary alkyl halide is crucial to favor the SN2 pathway and minimize competing elimination (E2) reactions.[1]
Experimental Protocol
This protocol is adapted from established Williamson ether synthesis procedures for similar aryl ethers.[4][5]
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier | Notes |
| p-Cresol | ≥99% | Standard chemical supplier | Toxic and corrosive. Handle with care. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Standard chemical supplier | Corrosive. Causes severe burns. |
| 2-Chloroethanol | ≥99% | Standard chemical supplier | Toxic and flammable. Handle in a fume hood. |
| Diethyl Ether | Anhydrous | Standard chemical supplier | Highly flammable. |
| Hydrochloric Acid (HCl) | 6 M solution | Standard chemical supplier | Corrosive. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Standard chemical supplier | |
| 250 mL Round-bottom flask | Standard laboratory supplier | ||
| Reflux Condenser | Standard laboratory supplier | ||
| Magnetic Stirrer with Heating Mantle | Standard laboratory supplier | ||
| Separatory Funnel | 250 mL | Standard laboratory supplier | |
| Rotary Evaporator | Standard laboratory supplier | ||
| Buchner Funnel and Filter Flask | Standard laboratory supplier |
Step-by-Step Procedure
-
Preparation of the Sodium p-Cresolate Solution:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.0 g (0.20 mol) of sodium hydroxide pellets in 15 mL of deionized water.
-
To this solution, add 10.81 g (0.10 mol) of p-cresol.
-
Swirl the mixture gently until the p-cresol has completely dissolved, forming a homogeneous solution of sodium p-cresolate.
-
-
Williamson Ether Synthesis:
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the solution to a gentle reflux using a heating mantle.
-
Slowly add 8.85 g (0.11 mol) of 2-chloroethanol dropwise through the top of the condenser over a period of 15-20 minutes.
-
Once the addition is complete, continue to reflux the reaction mixture for 1.5 to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the solution to a 250 mL separatory funnel and dilute with 50 mL of deionized water.
-
Acidify the solution by the dropwise addition of 6 M hydrochloric acid until the pH is approximately 2 (test with pH paper). This step protonates any unreacted phenoxide.
-
Extract the aqueous layer with three 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 50 mL of deionized water, followed by 50 mL of saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the dried organic solution to remove the sodium sulfate.
-
Concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol-water) to yield pure this compound as a white solid.[3]
-
Process Parameters and Optimization
| Parameter | Recommended Value | Rationale |
| Stoichiometry | 1.1 equivalents of 2-chloroethanol | A slight excess of the alkylating agent ensures complete consumption of the more valuable p-cresol. |
| Base | 2 equivalents of Sodium Hydroxide | Ensures complete deprotonation of the p-cresol. |
| Solvent | Water | An aqueous solution is often sufficient for the reaction of phenols. For less reactive substrates, a polar aprotic solvent like DMF or DMSO could be considered.[6] |
| Temperature | Reflux (approx. 100-110 °C) | Provides sufficient thermal energy to overcome the activation barrier of the SN2 reaction without promoting significant side reactions. |
| Reaction Time | 1.5 - 2 hours | Should be optimized based on reaction monitoring (e.g., TLC) to ensure completion. |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
p-Cresol: Is toxic and corrosive. Avoid skin and eye contact.
-
Sodium Hydroxide: Is a strong caustic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2-Chloroethanol: Is toxic and flammable. All manipulations should be performed in a well-ventilated fume hood.
-
Diethyl Ether: Is extremely flammable. Ensure there are no ignition sources in the vicinity during its use.
Characterization of this compound
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: The literature melting point can be used as a preliminary indicator of purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the characteristic C-O-C stretching of the ether linkage and the broad O-H stretch of the alcohol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR will provide definitive structural confirmation.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.[3]
Conclusion
The Williamson ether synthesis provides an efficient and reliable method for the preparation of this compound from readily available starting materials. By carefully controlling the reaction parameters and following the detailed protocol outlined in these application notes, researchers can consistently obtain high yields of the desired product. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of aryl ethers, making this a valuable addition to the synthetic chemist's toolkit.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. This compound | C9H12O2 | CID 84804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. US20200199057A1 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]
The Versatile Building Block: Harnessing 2-(4-Methylphenoxy)ethanol in Organic Synthesis
Introduction: Unveiling the Potential of a Key Intermediate
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-(4-Methylphenoxy)ethanol, a seemingly simple aromatic ether alcohol, emerges as a highly versatile and valuable intermediate. Its unique bifunctional nature, possessing both a nucleophilic hydroxyl group and a modifiable aromatic ring, provides a gateway to a diverse array of pharmaceuticals, agrochemicals, and specialty materials. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and robust protocols for its derivatization and incorporation into target molecules. We will delve into the mechanistic underpinnings of its key reactions, providing researchers, scientists, and drug development professionals with the practical insights necessary to leverage this powerful synthetic tool.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 152.19 g/mol | --INVALID-LINK-- |
| CAS Number | 15149-10-7 | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 46-48 °C | |
| Boiling Point | 275-277 °C | |
| Solubility | Soluble in methanol, ethanol, diethyl ether, and hot water. |
Spectroscopic Data: The structural integrity of this compound can be confirmed by its characteristic spectroscopic signatures. The Infrared (IR) spectrum displays a broad absorption band around 3300 cm⁻¹ corresponding to the O-H stretching of the alcohol, and strong C-O stretching bands for the ether linkage around 1240 cm⁻¹ and 1040 cm⁻¹. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methyl group protons on the aromatic ring, and the two methylene groups of the ethanol side chain.
Application in Pharmaceutical Synthesis: A Gateway to Muscle Relaxants and Beyond
The phenoxyethanol scaffold is a common motif in a variety of biologically active molecules. This compound serves as a readily available precursor for the synthesis of several important pharmaceutical agents, most notably the centrally acting muscle relaxant, Mephenesin.
Synthesis of Mephenesin Precursor: 3-(4-Methylphenoxy)-1,2-propanediol
The key intermediate for the synthesis of Mephenesin is the corresponding propanediol derivative. This is achieved through a two-step process initiated by a Williamson ether synthesis between p-cresol and epichlorohydrin, followed by hydrolysis of the resulting epoxide. While this compound is not the direct starting material for this specific route, understanding this synthesis provides the context for its potential derivatization. A more direct, albeit multi-step, pathway from this compound would first involve its conversion to p-cresol, which is a less efficient approach. However, the chemistry involved in the subsequent steps is directly applicable to derivatives of this compound.
The reaction of a phenol with epichlorohydrin is a cornerstone in the synthesis of many pharmaceuticals, particularly beta-blockers.[1] The reaction proceeds via a nucleophilic attack of the phenoxide ion on the epoxide ring of epichlorohydrin.
Figure 1: Synthesis of 3-(4-Methylphenoxy)-1,2-propanediol.
Protocol 1: Synthesis of 3-(4-Methylphenoxy)-1,2-propanediol
Materials:
-
p-Cresol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol (1.0 eq) in a suitable solvent such as water or ethanol. Add a stoichiometric amount of sodium hydroxide (1.0 eq) and stir the mixture until the p-cresol has completely dissolved to form the sodium p-methylphenoxide.
-
Epoxidation: To the phenoxide solution, add epichlorohydrin (1.1 eq) dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After cooling the reaction mixture to room temperature, add an excess of water to hydrolyze the intermediate epoxide. Continue stirring for an additional 1-2 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(4-methylphenoxy)-1,2-propanediol. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene-hexane) to yield a white crystalline solid.
Core Reactions of the Hydroxyl Group: Expanding the Synthetic Toolbox
The primary alcohol functionality in this compound is a versatile handle for a wide range of chemical transformations. These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton, paving the way for the synthesis of a diverse library of compounds.
Williamson Ether Synthesis: Formation of Ether Derivatives
The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[2][3][4] By deprotonating the hydroxyl group of this compound with a strong base, a potent nucleophile is generated which can then react with a variety of alkyl halides to form new ether linkages. This reaction proceeds via an Sₙ2 mechanism, and therefore works best with primary alkyl halides to avoid competing elimination reactions.[3]
Figure 2: General Williamson Ether Synthesis with this compound.
Protocol 2: Williamson Ether Synthesis with Allyl Bromide
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Allyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the resulting alkoxide solution back to 0 °C and add allyl bromide (1.1 eq) dropwise via a syringe. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to afford the pure allyl 2-(4-methylphenoxy)ethyl ether.
Esterification: Synthesis of Ester Derivatives
The hydroxyl group of this compound can be readily esterified with a variety of acylating agents, such as acid chlorides or anhydrides, in the presence of a base. This reaction is useful for introducing ester functionalities, which can act as prodrugs or modify the pharmacokinetic properties of a molecule.
Protocol 3: Esterification with Acetic Anhydride
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane. Add a base such as pyridine or triethylamine (1.5 eq).
-
Acylation: Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester. The product can be further purified by flash column chromatography if necessary.
Conversion to Alkyl Halides: Activating the Hydroxyl Group
To facilitate nucleophilic substitution reactions where the hydroxyl group is the leaving group, it must first be converted into a better leaving group. A common strategy is the conversion of the alcohol to an alkyl halide using reagents like thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides.[5]
Protocol 4: Conversion to 2-(4-Methylphenoxy)ethyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Anhydrous diethyl ether
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas trap, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Halogenation: Cool the solution to 0 °C and slowly add thionyl chloride (1.2 eq) dropwise. If desired, a small amount of pyridine can be added to neutralize the HCl gas that is evolved.[6]
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 1-2 hours.
-
Work-up: Cool the reaction mixture and carefully pour it over crushed ice. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-(4-methylphenoxy)ethyl chloride. The product can be purified by vacuum distillation.
Future Outlook and Emerging Applications
The synthetic utility of this compound is by no means limited to the examples provided herein. Its application in the synthesis of novel agrochemicals, such as herbicides and fungicides, is an area of active research. The phenoxyacetic acid moiety, which can be synthesized from this compound via oxidation, is a known pharmacophore in herbicides.[7] Furthermore, the incorporation of this building block into polymeric materials can impart desirable properties such as thermal stability and flame retardancy. As the demand for novel and functional molecules continues to grow, the strategic use of versatile building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]
The Strategic Derivatization of 2-(4-Methylphenoxy)ethanol: A Gateway to Novel Bioactive Molecules
Introduction: Unlocking the Potential of a Versatile Precursor
In the landscape of modern drug discovery and development, the identification and utilization of versatile chemical scaffolds are paramount. 2-(4-Methylphenoxy)ethanol, also known as ethylene glycol mono-p-tolyl ether, emerges as a precursor of significant interest. Its structure, featuring a terminal primary alcohol, a stable ether linkage, and a substituted aromatic ring, offers a triad of functionalities ripe for strategic chemical modification. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of novel bioactive molecules using this compound as a key starting material. We will delve into the rationale behind synthetic strategies, provide detailed, field-proven protocols, and explore the mechanistic underpinnings of these transformations. The protocols described herein are designed to be self-validating systems, emphasizing reproducibility and scientific rigor.
Core Synthetic Strategy: Leveraging the Terminal Hydroxyl Group
The primary alcohol of this compound is the most accessible handle for chemical derivatization. Activation of this hydroxyl group, followed by nucleophilic substitution, is the cornerstone of synthesizing a diverse library of bioactive candidates. The Williamson ether synthesis and related reactions provide a robust and versatile platform for introducing a wide range of functionalities, thereby modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules.[1][2][3]
Application I: Synthesis of Novel Aryloxyethylamine Derivatives with Neuroprotective Activity
Scientific Rationale:
Aryloxyethylamine derivatives have garnered significant attention for their potential as neuroprotective agents, particularly in the context of ischemic stroke.[4] The core structure allows for the exploration of structure-activity relationships by modifying the terminal amine and the aromatic moiety. By utilizing this compound as a precursor, we can systematically synthesize novel compounds for screening in neuroprotective assays. The synthetic approach involves a two-step process: activation of the alcohol as a better leaving group, followed by nucleophilic substitution with a desired amine.
Experimental Workflow Diagram:
Caption: Synthetic workflow for aryloxyethylamine derivatives.
Protocol 1: Synthesis of 1-[2-(4-Methylphenoxy)ethyl]piperidine
This protocol details the synthesis of a representative aryloxyethylamine derivative.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
Step 1: Synthesis of 2-(4-Methylphenoxy)ethyl tosylate
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 volumes) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash successively with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 1-[2-(4-Methylphenoxy)ethyl]piperidine
-
To a solution of the crude 2-(4-Methylphenoxy)ethyl tosylate (1.0 eq) in anhydrous acetonitrile (10 volumes), add piperidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the mixture to reflux (approximately 82 °C) and maintain for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-[2-(4-Methylphenoxy)ethyl]piperidine.
Data Summary Table:
| Step | Reactants | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | This compound | TsCl, Pyridine | Pyridine | 0 to RT | 4-6 | >90 (crude) |
| 2 | 2-(4-Methylphenoxy)ethyl tosylate, Piperidine | K₂CO₃ | Acetonitrile | 82 | 8-12 | 70-85 |
Application II: Synthesis of Novel Aryloxyacetamide Derivatives with Neuroprotective Activity
Scientific Rationale:
Similar to their ethylamine counterparts, aryloxyacetamide derivatives have shown promise as neuroprotective agents.[5] The amide functionality introduces a hydrogen bond donor and acceptor, which can lead to different binding interactions with biological targets. The synthesis follows a similar logic of activating the hydroxyl group of this compound, followed by a Williamson ether synthesis with a suitable acetamide derivative.
Synthetic Pathway Diagram:
Caption: Synthetic pathway for aryloxyacetamide derivatives.
Protocol 2: Synthesis of 2-(4-Methylphenoxy)-N-phenylacetamide
This protocol outlines the synthesis of a representative aryloxyacetamide derivative via Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-Chloro-N-phenylacetamide
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
Instrumentation:
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
TLC apparatus
-
Column chromatography setup
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF via a dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
To the resulting alkoxide solution, add a solution of 2-Chloro-N-phenylacetamide (1.1 eq) in anhydrous DMF.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-(4-Methylphenoxy)-N-phenylacetamide.
Data Summary Table:
| Reactants | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| This compound, 2-Chloro-N-phenylacetamide | NaH | THF/DMF | 60-70 | 12-16 | 65-80 |
Conclusion and Future Directions
This compound serves as an exemplary precursor for the synthesis of diverse libraries of bioactive molecules. The straightforward derivatization of its terminal hydroxyl group via established synthetic methodologies, such as tosylation followed by nucleophilic substitution or the Williamson ether synthesis, provides a reliable and efficient route to novel compounds. The aryloxyethylamine and aryloxyacetamide derivatives highlighted in this application note represent just two classes of potentially therapeutic agents that can be accessed from this versatile starting material. Future work should focus on expanding the diversity of the amine and acetamide fragments, as well as exploring other chemical transformations of the precursor to unlock new areas of biologically active chemical space.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of aryloxyacetamide derivatives as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of 2-(4-Methylphenoxy)ethanol Derivatives in Medicinal Chemistry: Application Notes and Protocols
Abstract
The 2-(4-methylphenoxy)ethanol scaffold has garnered increasing attention in medicinal chemistry as a versatile backbone for the development of novel therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of this compound derivatives. We delve into the rationale behind experimental designs, present detailed, field-proven protocols for synthesis and in vitro assays, and explore the structure-activity relationships that govern the therapeutic potential of these compounds. This guide is intended to serve as a practical resource to accelerate the discovery and development of next-generation therapeutics based on this promising chemical motif.
Introduction: The Therapeutic Promise of the Phenoxyethanol Scaffold
The phenoxyethanol moiety is a well-established pharmacophore, present in a variety of biologically active molecules. Its derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, and analgesic properties. The introduction of a methyl group at the para-position of the phenyl ring, yielding the this compound core, offers a unique combination of lipophilicity and electronic properties that can be fine-tuned to optimize interactions with biological targets. This strategic modification can enhance membrane permeability, modulate protein binding, and ultimately influence the efficacy and selectivity of the resulting drug candidates. This guide will focus on the practical aspects of harnessing this scaffold for drug discovery, with a particular emphasis on developing derivatives with anti-inflammatory potential.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives can be approached through several reliable methods. A common and efficient strategy involves the Williamson ether synthesis, where p-cresol is reacted with a suitable 2-haloethanol derivative. A more direct and widely used method for a key intermediate, 2-(4-methylphenoxy)acetic acid, involves the reaction of p-cresol with chloroacetic acid under basic conditions. This acid can then be readily converted to the corresponding ethanol derivative.
Protocol 1: Synthesis of 2-(4-Methylphenoxy)acetic Acid
This protocol details the synthesis of a key intermediate, 2-(4-methylphenoxy)acetic acid, which can be further modified to generate a library of derivatives. The procedure is adapted from established methods for the synthesis of phenoxyacetic acids.[1][2]
Materials:
-
p-Cresol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water (deionized)
-
Reaction kettle or round-bottom flask with a reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
pH meter or pH paper
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a reaction kettle, dissolve p-cresol in an aqueous solution of sodium hydroxide (e.g., a 1:1 molar ratio of p-cresol to NaOH).
-
Addition of Chloroacetic Acid: While stirring, slowly add a 73% aqueous solution of chloroacetic acid dropwise to the reaction mixture.[1]
-
pH Control: During the addition, monitor the pH of the reaction mixture. Maintain a pH between 9 and 10 by the controlled addition of a concentrated sodium hydroxide solution.[1] This is crucial to ensure the phenoxide is the active nucleophile and to neutralize the carboxylic acid product as it forms.
-
Reaction Completion: After the addition of chloroacetic acid is complete, continue stirring the mixture at a controlled temperature (e.g., 80-90 °C) for 30 minutes to ensure the reaction goes to completion.
-
Work-up and Precipitation: Cool the reaction mixture to room temperature and dilute with water. Acidify the solution by the dropwise addition of concentrated hydrochloric acid to a pH of 1-2. This will precipitate the 2-(4-methylphenoxy)acetic acid product.[1]
-
Isolation and Purification: Collect the white solid product by suction filtration and wash it thoroughly with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent like ethanol-water.
Expected Outcome: A white crystalline solid with a melting point in the range of 140-142 °C.[3]
In Vitro Biological Evaluation: Assessing Anti-Inflammatory Potential
A critical step in the drug discovery pipeline is the in vitro evaluation of the synthesized compounds. For assessing anti-inflammatory activity, a common and effective primary screen is the lipopolysaccharide (LPS)-induced nitric oxide (NO) production assay in macrophage cell lines, such as RAW 264.7.
Protocol 2: In Vitro Anti-Inflammatory Assay - Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages
This protocol provides a step-by-step guide to evaluate the ability of this compound derivatives to inhibit the production of the pro-inflammatory mediator nitric oxide.[4][5]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Griess Reagent (for nitrite determination)
-
96-well cell culture plates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (a known anti-inflammatory drug like dexamethasone).
-
LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.[5]
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration, a stable metabolite of NO, using the Griess reagent according to the manufacturer's instructions. This typically involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of NO production).
Self-Validation and Controls:
-
Cell Viability Assay: It is crucial to perform a concurrent cell viability assay (e.g., MTT or XTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compounds.
-
Positive and Negative Controls: The inclusion of a known anti-inflammatory agent as a positive control and a vehicle-only control are essential for validating the assay's performance.
Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships, providing valuable insights for lead optimization. Key modifications can include substitution on the phenyl ring, alteration of the ethanol side chain, and derivatization of the hydroxyl group.
| Compound ID | R1-Substituent | R2-Substituent | IC₅₀ (µM) for NO Inhibition[5] | Cytotoxicity (CC₅₀, µM) |
| Parent | H | H | > 100 | > 200 |
| Derivative A | 4-F | H | 25.3 | > 150 |
| Derivative B | 4-Cl | H | 15.8 | > 150 |
| Derivative C | 4-CH₃ | H | 5.2 | > 100 |
| Derivative D | 4-OCH₃ | H | 8.9 | > 100 |
| Derivative E | H | -C(O)CH₃ | 45.1 | > 200 |
Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting SAR data. Actual values would be obtained from experimental results.
Mechanistic Insights and Pathway Analysis
Compounds that show significant activity in the primary screen should be further investigated to elucidate their mechanism of action. This can involve studying their effects on key inflammatory signaling pathways.
Diagram: Simplified Inflammatory Signaling Pathway
Caption: Potential mechanism of action for a this compound derivative.
Further studies could involve Western blotting to assess the phosphorylation status of key signaling proteins (e.g., IκBα, p65 subunit of NF-κB) or qPCR to measure the expression of pro-inflammatory genes (e.g., TNF-α, IL-6, iNOS).
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drug discovery. The synthetic accessibility of this core structure, coupled with the potential for diverse functionalization, allows for the generation of large chemical libraries for screening and optimization. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the medicinal chemistry of these derivatives. Future work should focus on expanding the structure-activity relationship studies, elucidating the detailed mechanisms of action of lead compounds, and progressing promising candidates into in vivo models of disease.
References
GC-MS Analysis of 2-(4-Methylphenoxy)ethanol and Its Reaction Products: A Comprehensive Guide
An Application Note and Protocol for Researchers and Scientists
Abstract
This guide provides a detailed framework for the analysis of 2-(4-Methylphenoxy)ethanol and its potential reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). As a compound utilized in the fragrance industry and as a chemical intermediate, robust analytical methods are essential for quality control, reaction monitoring, and impurity profiling.[1] This document moves beyond a simple recitation of parameters, delving into the rationale behind methodological choices, from sample preparation and potential derivatization to the interpretation of mass spectral data. Detailed, field-tested protocols are provided to ensure reliable and reproducible results for professionals in research and drug development.
Introduction and Analytical Rationale
This compound, also known as ethylene glycol mono-p-tolyl ether, is an aromatic ether containing a primary alcohol functional group.[1][2] Its structure lends itself to a variety of chemical reactions, either intentionally for synthesis or as potential degradation pathways. The analysis of its reaction mixtures is critical for several reasons:
-
Synthesis Monitoring: When this compound is the target molecule, typically via a Williamson ether synthesis, GC-MS is used to track the consumption of starting materials (e.g., p-cresol and a 2-haloethanol) and the formation of the desired product.[3][4][5]
-
Impurity Profiling: The identification of by-products, such as isomers, unreacted starting materials, or products of side-reactions, is crucial for quality control and regulatory compliance.
-
Derivatization and Further Synthesis: The terminal hydroxyl group is a reactive site for subsequent reactions like esterification or etherification. GC-MS is the ideal tool to confirm the successful modification of the parent molecule.
The primary analytical challenge lies in the compound's polarity, conferred by the hydroxyl group, which can lead to peak tailing on standard non-polar GC columns. This guide will address this challenge through both chromatographic solutions and chemical derivatization strategies.[6][7]
Potential Reaction Pathways and Target Analytes
Understanding the potential chemistry of this compound is fundamental to designing an effective analytical method. The primary reaction of interest is its synthesis, but subsequent reactions involving the alcohol moiety are also common.
Williamson Ether Synthesis (Formation)
This is the most common industrial and laboratory method for preparing such ethers.[5][8] The reaction involves the SN2 displacement of a halide by an alkoxide or phenoxide.[4][5]
-
Reactants: p-Cresol (4-methylphenol) and a 2-haloethanol (e.g., 2-chloroethanol).
-
Mechanism: A base deprotonates the phenolic hydroxyl group of p-cresol to form the p-methylphenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of the 2-haloethanol.[5][9]
-
Potential By-products: Unreacted p-cresol, unreacted 2-haloethanol, and potentially small amounts of dialkylated products or elimination products, depending on reaction conditions.[8]
References
- 1. This compound | C9H12O2 | CID 84804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethanol, 2-(4-methylphenoxy)- [webbook.nist.gov]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. jk-sci.com [jk-sci.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes: 2-(4-Methylphenoxy)ethanol as a Versatile Synthon in Drug Discovery
Introduction: The Strategic Value of the Phenoxyethanol Moiety
In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. The 2-(4-methylphenoxy)ethanol scaffold has emerged as a valuable synthon, offering a unique combination of properties that medicinal chemists can leverage to design novel therapeutics. Its structure, featuring a substituted aromatic ring linked to a primary alcohol via an ether bond, provides a versatile handle for molecular elaboration. This application note provides a comprehensive guide for researchers on the effective utilization of this compound in synthetic drug discovery programs, with a focus on practical protocols and the underlying chemical principles.
Physicochemical Properties and Strategic Advantages
This compound is a white to off-white solid with a molecular weight of 152.19 g/mol .[1] Its moderate lipophilicity, balanced by the presence of a hydroxyl group, makes it an attractive building block for modulating the solubility and membrane permeability of drug candidates. The p-methyl group on the phenyl ring can engage in beneficial hydrophobic interactions within target protein binding pockets, while the ether linkage provides metabolic stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | PubChem[1] |
| Molecular Weight | 152.19 g/mol | PubChem[1] |
| CAS Number | 15149-10-7 | PubChem[1] |
| Appearance | White to off-white solid | --- |
| Melting Point | 39-42 °C | --- |
| Boiling Point | 265-267 °C | --- |
| Solubility | Soluble in methanol, ethanol, dichloromethane | --- |
Core Synthetic Strategies: Activating the Synthon
The utility of this compound as a synthon hinges on the selective activation of either the phenolic precursor for etherification or the terminal hydroxyl group for subsequent nucleophilic substitution.
Strategy 1: Williamson Ether Synthesis for Aryl Ether Formation
The most direct application of the phenoxy aspect of this synthon is through the Williamson ether synthesis. This involves the deprotonation of the corresponding phenol, p-cresol, followed by reaction with a suitable electrophile. While this method synthesizes the core structure, for drug discovery applications, it is often the pre-formed this compound that is utilized.
A more relevant approach for drug discovery involves using this compound as the nucleophile. The hydroxyl group can be deprotonated with a strong base to form an alkoxide, which then attacks an electrophilic carbon, forming a new ether linkage.
Protocol 1: Synthesis of a Model Aryl Ether via Williamson Ether Synthesis
This protocol details the synthesis of 1-(2-(4-methylphenoxy)ethoxy)-4-nitrobenzene, a model compound illustrating the nucleophilic character of the deprotonated alcohol of this compound.
Reaction Scheme:
Caption: Williamson Ether Synthesis Workflow.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
1-Fluoro-4-nitrobenzene (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Re-cool the mixture to 0 °C and add 1-fluoro-4-nitrobenzene (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
Strategy 2: Activation of the Hydroxyl Group for Nucleophilic Substitution
To employ this compound as an electrophilic synthon, the terminal hydroxyl group must be converted into a good leaving group. Common methods include conversion to a tosylate (OTs) or mesylate (OMs), or to an alkyl halide.
Protocol 2: Tosylation of this compound
This protocol describes the conversion of the hydroxyl group of this compound to a p-toluenesulfonate (tosylate), an excellent leaving group for subsequent Sₙ2 reactions.
Reaction Scheme:
Caption: Tosylation of this compound.
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Anhydrous pyridine or triethylamine (Et₃N) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.5 eq) and cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
The product can be purified by recrystallization or flash column chromatography if necessary.
Application in the Synthesis of Beta-Blockers: A Case Study of Toliprolol
The this compound synthon is particularly well-suited for the synthesis of beta-adrenergic receptor antagonists (beta-blockers). Many beta-blockers share a common structural motif of an aryloxypropanolamine. Toliprolol, a beta-blocker, can be conceptually synthesized from this compound.
Conceptual Retrosynthesis:
Caption: Retrosynthetic analysis of Toliprolol.
Protocol 3: Conceptual Synthesis of Toliprolol
This protocol outlines a plausible synthetic route to Toliprolol starting from p-cresol, the precursor to our key synthon. This illustrates the integration of the Williamson ether synthesis strategy for constructing the core structure of a beta-blocker.
Step 1: Synthesis of 1-(Allyloxy)-4-methylbenzene
-
In a round-bottom flask, dissolve p-cresol (1.0 eq) and potassium carbonate (1.5 eq) in acetone.
-
Add allyl bromide (1.2 eq) and reflux the mixture for 6-8 hours.
-
Cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purify the crude product by distillation to obtain 1-(allyloxy)-4-methylbenzene.
Step 2: Claisen Rearrangement to 2-Allyl-4-methylphenol
-
Heat 1-(allyloxy)-4-methylbenzene neat at 180-200 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Purify the resulting 2-allyl-4-methylphenol by vacuum distillation.
Step 3: Oxidative Cleavage to an Aldehyde
-
Dissolve 2-allyl-4-methylphenol (1.0 eq) in a mixture of dichloromethane and methanol.
-
Cool to -78 °C and bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen and add dimethyl sulfide (DMS) (2.0 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction to isolate the intermediate aldehyde.
Step 4: Reduction to 2-(2-Hydroxy-5-methylphenyl)ethanol
-
Dissolve the aldehyde from the previous step in methanol.
-
Cool to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Stir at room temperature for 2 hours.
-
Quench the reaction and extract to isolate the diol.
Step 5: Formation of the Aryloxypropanolamine Moiety
This step is a standard procedure in beta-blocker synthesis.
-
React the phenolic diol with epichlorohydrin in the presence of a base to form the corresponding glycidyl ether.
-
The resulting epoxide is then opened by reaction with isopropylamine to yield Toliprolol.[2][3]
Conclusion
This compound represents a highly adaptable and strategically valuable synthon in the drug discovery arsenal. Its straightforward activation through well-established synthetic methodologies allows for its incorporation into a diverse range of molecular scaffolds. The protocols outlined in this application note provide a practical framework for researchers to harness the potential of this versatile building block in the design and synthesis of novel therapeutic agents.
References
Application Notes and Protocols: The Role of 2-(4-Methylphenoxy)ethanol in Agrochemical Synthesis
Introduction: Unveiling the Potential of a Versatile Phenoxyalkanol Intermediate
In the continuous pursuit of novel and effective agrochemicals, the exploration of versatile chemical intermediates is paramount. 2-(4-Methylphenoxy)ethanol, a phenoxyalkanol, presents itself as a valuable building block in the synthesis of a variety of agrochemical active ingredients. Its structure, featuring a tolyl group linked to an ethanol moiety via an ether bond, offers several reactive sites for chemical modification. This allows for its incorporation into larger, more complex molecules with desired biological activities, particularly in the realm of herbicides.
The phenoxy functional group is a well-established pharmacophore in the agrochemical industry, most notably in the class of phenoxy herbicides such as MCPA ((4-chloro-2-methylphenoxy)acetic acid) and 2,4-D.[1][2][3] These herbicides function as synthetic auxins, leading to uncontrolled growth and eventual death in broadleaf weeds.[1] The structural similarity of this compound to the core of these herbicides makes it an attractive starting material for the synthesis of new herbicidal compounds.
These application notes will provide a comprehensive overview of the utility of this compound in agrochemical synthesis, with a specific focus on the preparation of a phenoxyacetic acid herbicide. Detailed protocols, mechanistic insights, and data interpretation are provided to guide researchers in this field.
Core Synthetic Strategy: From Phenoxyethanol to a Phenoxyacetic Acid Herbicide
The primary application of this compound in agrochemical synthesis is its conversion to a phenoxyacetic acid derivative. This transformation leverages the terminal hydroxyl group of the ethanol moiety. A common and efficient method to achieve this is through a two-step process: chlorination of the hydroxyl group followed by a Williamson ether synthesis with a haloacetic acid salt.
This synthetic approach is advantageous due to the ready availability of the starting materials and the generally high yields of the reactions. The resulting phenoxyacetic acid can then be further modified, for instance, by esterification, to modulate its properties such as solubility and uptake by the target weeds.[3]
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of a phenoxyacetic acid herbicide from this compound.
Caption: Synthetic pathway from this compound to a phenoxyacetic acid herbicide.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the synthesis of a phenoxyacetic acid herbicide using this compound as the starting material.
Protocol 1: Synthesis of 1-Chloro-2-(4-methylphenoxy)ethane
Objective: To convert the hydroxyl group of this compound to a chloride, creating a more reactive intermediate for the subsequent ether synthesis.
Materials:
-
This compound (1 equivalent)
-
Thionyl chloride (SOCl₂) (1.2 equivalents)
-
Pyridine (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous DCM.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add thionyl chloride to the reaction mixture at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing a saturated sodium bicarbonate solution to quench the excess thionyl chloride.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-chloro-2-(4-methylphenoxy)ethane.
Expected Outcome: A pale yellow oil. The product can be purified by vacuum distillation if necessary.
Protocol 2: Synthesis of 2-(4-Methylphenoxy)acetic Acid
Objective: To synthesize the target phenoxyacetic acid herbicide via a Williamson ether synthesis.
Materials:
-
1-Chloro-2-(4-methylphenoxy)ethane (1 equivalent)
-
Sodium chloroacetate (1.5 equivalents)
-
Potassium iodide (catalytic amount)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 1-chloro-2-(4-methylphenoxy)ethane and sodium chloroacetate in anhydrous DMF.
-
Add a catalytic amount of potassium iodide to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-methylphenoxy)acetic acid.
Expected Outcome: A white to off-white solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation: Expected Yields and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |
| 1-Chloro-2-(4-methylphenoxy)ethane | C₉H₁₁ClO | 170.63 | 85-95 | Pale yellow oil |
| 2-(4-Methylphenoxy)acetic Acid | C₉H₁₀O₃ | 166.17 | 70-85 | White to off-white solid |
Characterization: The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Trustworthiness: A Self-Validating System
The protocols described above are designed to be self-validating. The progress of each reaction can be monitored by TLC, allowing for real-time assessment of the conversion of starting material to product. The expected physical properties and spectral data for the intermediate and final product serve as benchmarks for successful synthesis. Furthermore, the purification methods outlined ensure the isolation of the target compound with high purity, which is crucial for its subsequent evaluation as an agrochemical.
Authoritative Grounding & Comprehensive References
The synthetic strategies and protocols presented are based on well-established principles of organic chemistry and are analogous to the synthesis of known phenoxy herbicides.[3] The use of this compound as a precursor for biologically active molecules is supported by the broader literature on the application of phenoxy derivatives in agrochemical and pharmaceutical research.[4][5]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Williamson Ether Synthesis for Substituted Phenols
Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction for the synthesis of substituted aryl ethers. Here, we move beyond basic protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and refine your synthetic strategies.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and challenges encountered when performing a Williamson ether synthesis with substituted phenols.
Q1: My Williamson ether synthesis with an electron-rich phenol is giving a messy reaction with multiple byproducts. What's going on?
A: Electron-rich phenols, particularly those with activating groups (e.g., -OH, -OR, -NH2) in the ortho or para positions, can lead to a significant side reaction: C-alkylation.[1][2] The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation, the desired reaction) and the electron-rich aromatic ring (C-alkylation).[1][2]
To favor O-alkylation, consider the following:
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation of the base, leaving the phenoxide oxygen more nucleophilic.[1][3] Protic solvents can solvate the phenoxide, potentially favoring C-alkylation.
-
Counter-ion: The nature of the counter-ion from the base can influence the O/C alkylation ratio. Larger, softer cations like cesium (from Cs₂CO₃) can sometimes favor O-alkylation.
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity for O-alkylation.[4]
Q2: I'm seeing a significant amount of elimination product (an alkene) instead of my desired ether. How can I prevent this?
A: The Williamson ether synthesis is an Sₙ2 reaction, which always competes with the E2 elimination pathway.[1][5] This is especially problematic when using secondary or tertiary alkyl halides.[5][6][7] Since the phenoxide is a reasonably strong base, it can abstract a proton from the alkyl halide, leading to alkene formation.
To minimize elimination:
-
Alkyl Halide Choice: Whenever possible, use a primary alkyl halide or a methyl halide.[6][8] These are much less prone to elimination.
-
Steric Hindrance: Avoid sterically hindered phenols or alkyl halides if possible, as this can favor elimination.[5]
-
Temperature Control: Higher temperatures generally favor elimination over substitution.[4] Running the reaction at the lowest effective temperature is advisable. A typical range is 50-100 °C.[1]
Q3: My starting phenol is poorly soluble in the reaction solvent. What are my options?
A: Poor solubility can hinder the reaction rate. Here are a few strategies:
-
Solvent System: A mixture of solvents can sometimes be effective. For instance, a small amount of a co-solvent might be sufficient to dissolve the phenol.
-
Phase-Transfer Catalysis (PTC): This is an excellent technique for reactions with solubility issues.[9] A phase-transfer catalyst, such as a quaternary ammonium salt, can transport the phenoxide from an aqueous or solid phase into an organic phase where the alkyl halide is soluble, facilitating the reaction.[10]
-
Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) with a solid base like potassium carbonate can be highly effective, especially with microwave irradiation.[11][12]
Q4: Can I use an aryl halide as my electrophile to synthesize a diaryl ether?
A: Generally, no. The standard Williamson ether synthesis does not work with aryl halides as the electrophile.[6][13][14] The Sₙ2 reaction requires a backside attack on the carbon bearing the leaving group, which is sterically impossible for an sp²-hybridized carbon within an aromatic ring.[14] For the synthesis of diaryl ethers, an Ullmann condensation, which uses a copper catalyst, is the more appropriate method.[3][13]
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter during your experiments and offers systematic approaches to resolving them.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation | Suggested Solution |
| Inefficient Deprotonation | The phenolic proton must be removed to form the nucleophilic phenoxide. If the base is not strong enough or has degraded, this initial step will fail. | Use a stronger base (e.g., NaH, KH) for less acidic phenols. For more acidic phenols (e.g., nitrophenols), a weaker base like K₂CO₃ or Cs₂CO₃ is often sufficient.[13] Ensure bases like NaH are fresh and have not been deactivated by moisture.[4] |
| Poor Leaving Group | The Sₙ2 reaction rate is highly dependent on the quality of the leaving group. | Use an alkyl iodide or bromide, as these are better leaving groups than chlorides. Alternatively, convert an alcohol to a tosylate or mesylate, which are excellent leaving groups.[6][15] |
| Reaction Temperature Too Low | While high temperatures can promote side reactions, an insufficient temperature will result in a very slow or stalled reaction. | Monitor the reaction by TLC. If no progress is observed, gradually increase the temperature. A typical range for these reactions is 50-100 °C.[1] |
| Moisture in the Reaction | Water will quench the strong base and can hydrolyze the alkyl halide, leading to low yields. | Ensure all glassware is thoroughly dried and use anhydrous solvents.[4] |
Problem 2: C-Alkylation as a Major Side Product
| Potential Cause | Explanation | Suggested Solution |
| Electron-Rich Phenol | Phenols with electron-donating groups have increased electron density on the aromatic ring, making it more susceptible to electrophilic attack. | Modify the solvent system. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[3][13] |
| Reaction Conditions | High temperatures can sometimes favor C-alkylation. | Run the reaction at a lower temperature and monitor for conversion. |
| Phase-Transfer Catalysis | In some cases, PTC can enhance selectivity for O-alkylation by bringing the phenoxide into the organic phase. | Add a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide.[10] |
Experimental Workflow & Protocol Optimization
A logical workflow is crucial for successfully troubleshooting and optimizing your Williamson ether synthesis.
Caption: A systematic workflow for optimizing Williamson ether synthesis.
Detailed Step-by-Step Protocol: Synthesis of 4-Methoxytoluene from p-Cresol
This protocol provides a general framework. Molar equivalents and reaction times may need to be optimized for different substrates.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add p-cresol (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the p-cresol.
-
Deprotonation: Cool the solution in an ice bath and add sodium hydride (NaH, 1.1 eq) portion-wise. Caution: NaH is highly reactive and generates hydrogen gas.[6] Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise to the stirred solution.
-
Reaction: Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 4-methoxytoluene.
The Underlying Mechanism: An Sₙ2 Reaction
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][6][13]
Caption: The two-step mechanism of the Williamson ether synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. benchchem.com [benchchem.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. orgchemres.org [orgchemres.org]
- 13. jk-sci.com [jk-sci.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of 2-(4-Methylphenoxy)ethanol
Welcome to the technical support center for the synthesis of 2-(4-Methylphenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the "why" behind the experimental choices.
Introduction to the Synthesis
The most common and robust method for synthesizing this compound is the Williamson ether synthesis.[1][2] This SN2 reaction involves the deprotonation of p-cresol to its corresponding phenoxide, which then acts as a nucleophile, attacking a 2-carbon electrophile such as 2-chloroethanol or ethylene oxide. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yields. This guide will help you identify and mitigate these common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The synthesis is typically achieved via the Williamson ether synthesis, which involves the reaction of a nucleophile and an electrophile.[3] The most common starting materials are:
-
Nucleophile Precursor: p-Cresol (4-methylphenol). A base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic p-cresoxide.
-
Electrophile: A two-carbon unit with a good leaving group. The most common choices are 2-chloroethanol, 2-bromoethanol, or ethylene oxide. Ethylene carbonate can also be used.[4]
Q2: Which base is most effective for the deprotonation of p-cresol?
-
Strong Bases: For complete and rapid deprotonation, strong bases like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent (like THF or DMF) are highly effective.[1]
-
Hydroxides: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used, often in a protic solvent or under phase-transfer conditions. However, the presence of water can lead to side reactions and reduced yields.
-
Carbonates: Weaker bases like potassium carbonate (K₂CO₃) can be used, but they often require higher temperatures and longer reaction times.
Q3: My reaction is not proceeding to completion, and I have a significant amount of unreacted p-cresol. What are the likely causes?
A3: Unreacted p-cresol is a common issue and can stem from several factors:
-
Incomplete Deprotonation: The base may be old, hydrated, or used in an insufficient molar ratio. Ensure you use at least one equivalent of a strong base relative to p-cresol.
-
Inactive Electrophile: 2-Chloroethanol can degrade over time. Use a fresh bottle or distill it before use.
-
Presence of Water: Water will consume the base and can also react with the electrophile. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Low Reaction Temperature: The reaction may be too slow at room temperature. Gradually increasing the temperature to 50-80 °C can improve the reaction rate.
-
Insufficient Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) until the p-cresol spot is no longer visible.
Troubleshooting Guide: Identification and Mitigation of Byproducts
A successful synthesis of this compound relies on understanding and controlling the formation of potential byproducts. Below are common issues, their chemical origins, and strategies for resolution.
Issue 1: Presence of an Isomeric Impurity with the Same Mass
Q: My GC-MS analysis shows a peak with the same mass as my product, but it has a different retention time. What is this byproduct?
A: This is likely a C-alkylation product. The p-cresoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the ortho-position of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of 2-(2-hydroxyethyl)-4-methylphenol.[6]
-
Causality: C-alkylation is more prevalent in protic solvents and with less-coordinating counter-ions. High temperatures can also favor C-alkylation.
-
Identification:
-
GC-MS: The C-alkylated product will have the same molecular weight (152.19 g/mol ) as this compound but will likely have a different fragmentation pattern and retention time.[7]
-
¹H NMR: Look for a more complex aromatic region compared to the symmetrical A'A'B'B' system of the desired product. The presence of three distinct aromatic proton signals would be indicative of the C-alkylated isomer. The methylene protons adjacent to the aromatic ring will also have a different chemical shift.
-
-
Mitigation Strategies:
-
Solvent Choice: Use polar aprotic solvents like DMF or acetonitrile to favor O-alkylation.
-
Counter-ion: Using a potassium salt (e.g., from KH or K₂CO₃) can sometimes favor O-alkylation over a sodium salt.
-
Temperature Control: Avoid excessively high reaction temperatures.
-
Issue 2: Formation of Higher Molecular Weight Byproducts
Q: I am observing peaks in my analysis that correspond to the addition of multiple ethoxy units. How can this be avoided?
A: This is due to the over-reaction of your desired product with the electrophile, leading to the formation of di- and poly-ethoxylated byproducts, such as 2-(2-(4-methylphenoxy)ethoxy)ethanol.
-
Causality: The hydroxyl group of the product, this compound, can be deprotonated by the base in the reaction mixture. The resulting alkoxide is also a potent nucleophile and can react with another molecule of the electrophile (e.g., ethylene oxide or 2-chloroethanol). This is particularly problematic when using ethylene oxide as the electrophile.
-
Identification:
-
GC-MS: Look for peaks with molecular weights corresponding to the addition of one or more ethylene glycol units (e.g., M+44, M+88).
-
¹H NMR: The presence of a more complex spectrum with additional signals in the 3.5-4.5 ppm region, corresponding to the additional -OCH₂CH₂O- protons, is indicative of these byproducts.
-
-
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of p-cresol relative to the electrophile to ensure the electrophile is consumed before it can react with the product.
-
Slow Addition: Add the electrophile slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Choice of Electrophile: This side reaction is less pronounced when using 2-chloroethanol compared to ethylene oxide.
-
Issue 3: Low Yield and Presence of Volatile Impurities
Q: My overall yield is low, and I suspect I am losing material to volatile byproducts. What could be happening?
A: A likely cause is the base-catalyzed elimination of your electrophile, especially if you are using 2-chloroethanol.[4]
-
Causality: The base in your reaction can abstract a proton from 2-chloroethanol, leading to an E2 elimination to form ethylene oxide.[8] This is more likely at higher temperatures and with sterically hindered bases.
-
Identification:
-
Reaction Monitoring: The formation of a volatile byproduct like ethylene oxide can be difficult to detect directly without specialized equipment. A low yield of the desired product without significant amounts of other non-volatile byproducts is a strong indicator.
-
-
Mitigation Strategies:
-
Temperature Control: Maintain a moderate reaction temperature (50-80 °C).
-
Base Selection: Use a non-hindered base. For example, using sodium hydride is preferable to potassium tert-butoxide if elimination is a concern.
-
Order of Addition: Add the 2-chloroethanol to the pre-formed phenoxide solution to ensure it preferentially reacts in an SN2 fashion.
-
Quantitative Data Summary
The following table provides a hypothetical summary of expected outcomes under different reaction conditions to guide your experimental design.
| Base | Electrophile | Solvent | Temp (°C) | Expected Yield | Major Byproducts |
| NaH | 2-Chloroethanol | THF | 60 | 85-95% | Unreacted p-cresol |
| K₂CO₃ | 2-Chloroethanol | DMF | 100 | 70-85% | C-alkylation product, Unreacted p-cresol |
| NaOH | Ethylene Oxide | Water | 50 | 60-75% | Poly-ethoxylated products |
| NaH | Ethylene Carbonate | (neat) | 150 | 80-90% | Di-ethoxylated product |
Experimental Protocols
Protocol 1: High-Yield Synthesis using 2-Chloroethanol
This protocol is optimized for high yield and minimal byproduct formation.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) to anhydrous DMF in an oven-dried round-bottom flask.
-
Phenoxide Formation: Cool the suspension to 0 °C and add a solution of p-cresol (1.0 eq) in anhydrous DMF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 2-chloroethanol (1.1 eq) dropwise.
-
Reaction: Heat the mixture to 70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction to room temperature and cautiously quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a hexane/ethyl acetate solvent system (e.g., 9:1).
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Elute the column with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3). Collect fractions and monitor by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. benchchem.com [benchchem.com]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethanol, 2-(4-methylphenoxy)- [webbook.nist.gov]
- 8. This compound (31691-23-3) for sale [vulcanchem.com]
troubleshooting low yield in the O-alkylation of p-cresol
Technical Support Center: O-Alkylation of p-Cresol
Welcome to the technical support hub for the O-alkylation of p-cresol. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges, particularly low yields, in this common yet nuanced ether synthesis. Here, we move beyond simple protocols to diagnose issues based on fundamental mechanistic principles, helping you not only to solve your immediate problem but also to build a more robust process.
Frequently Asked Questions (FAQs)
Q1: I'm getting a very low yield of my desired O-alkylated p-cresol ether. What are the most common reasons for this?
Low yield in a Williamson ether synthesis involving a phenoxide is typically traced back to three primary issues:
-
Incomplete Deprotonation: The reaction requires the formation of the p-cresolate anion to act as a nucleophile. If the base is not strong enough or is used in insufficient quantity, a significant portion of the p-cresol will remain unreacted.
-
Competition from C-Alkylation: The p-cresolate anion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen and the activated carbon atoms on the aromatic ring (ortho to the hydroxyl group). This competition is a major source of yield loss, leading to undesired 2-alkyl-4-methylphenol isomers.[1]
-
Side Reactions of the Alkylating Agent: The alkylating agent can undergo elimination (E2 reaction), especially if it is a secondary or tertiary halide, which competes with the desired substitution (SN2) pathway.[2][3]
We will address how to diagnose and solve each of these issues in the Troubleshooting Hub below.
Q2: What is the fundamental difference between O- and C-alkylation and why does it happen?
The phenoxide ion exists as a resonance hybrid, with negative charge density delocalized onto the oxygen atom and the ortho and para carbons of the aromatic ring.
-
O-alkylation is the attack from the oxygen atom, leading to the desired ether product. This is generally the kinetically favored pathway.
-
C-alkylation involves the attack from the ortho carbon, which disrupts the ring's aromaticity to form a cyclohexadienone intermediate (a keto-tautomer) before re-aromatizing.[1] This pathway is often favored under thermodynamic control or when the oxygen atom is sterically or electronically hindered.
The reaction conditions, particularly the choice of solvent, base, and counter-ion, critically determine the ratio of O- to C-alkylation.[1][4]
Troubleshooting Hub: A Deeper Dive
This section provides detailed solutions to specific experimental observations. Use the following flowchart to guide your troubleshooting process.
Caption: Troubleshooting logic for low-yield O-alkylation.
Problem A & B: High Percentage of Unreacted p-Cresol
If you observe a large amount of your starting material after the reaction, the issue lies with either the formation of the nucleophile or the reactivity of the electrophile.
Causality: The SN2 mechanism of the Williamson ether synthesis requires a potent nucleophile (the cresolate) to attack the alkyl halide.[3] If the cresolate is not formed efficiently, the reaction rate will be negligible.
Solutions:
-
Base Selection: Ensure your base is strong enough to fully deprotonate the phenol (pKa ~10). While KOH or K₂CO₃ can be effective, they introduce water, which can hinder the reaction. For more robust deprotonation, consider using sodium hydride (NaH) in an aprotic solvent like THF or DMF. NaH irreversibly deprotonates the alcohol, driving the equilibrium forward.[3]
-
Anhydrous Conditions: Water can solvate the phenoxide, reducing its nucleophilicity. Ensure your solvent and reagents are dry, especially when using highly reactive bases like NaH.
-
Alkylating Agent Reactivity: The leaving group is critical. The order of reactivity for alkyl halides is R-I > R-Br > R-Cl.[5] If you are using an alkyl chloride and getting poor conversion, switching to the corresponding bromide or iodide will significantly accelerate the reaction.
Problem C: Significant C-Alkylation Byproduct Detected
This is the most common issue in phenol alkylations. The key is to manipulate the reaction environment to favor attack by the oxygen atom.
Causality: The regioselectivity is governed by Hard-Soft Acid-Base (HSAB) theory and solvent effects. The oxygen atom of the phenoxide is a "hard" nucleophilic center, while the ortho-carbon is "softer." The solvent's ability to solvate the cation and the phenoxide dictates which site is more available for reaction.[1]
Caption: O- vs. C-alkylation pathways for the p-cresolate anion.
Solutions:
-
Solvent Choice is Critical: This is the most powerful lever you can pull.
-
To Favor O-Alkylation: Use polar aprotic solvents like DMF, DMSO, or acetonitrile.[1][2][6] These solvents are poor at solvating the "naked" phenoxide anion, leaving the highly electronegative oxygen atom exposed and highly nucleophilic. They effectively solvate the cation, reducing ion-pairing and further enhancing the oxygen's reactivity.[1]
-
Conditions that Favor C-Alkylation (to be avoided): Protic solvents (e.g., water, ethanol) strongly solvate the oxygen atom of the phenoxide through hydrogen bonding. This shields the oxygen, making the carbon atoms of the ring more competitive nucleophiles.[1]
-
-
Use Phase Transfer Catalysis (PTC): PTC is an excellent technique for promoting O-alkylation. A catalyst like tetrabutylammonium bromide (TBAB) transports the phenoxide anion from the aqueous/solid phase into the organic phase where the alkyl halide resides.[7][8] In the organic phase, the phenoxide is poorly solvated and highly reactive, leading to clean and high-yield O-alkylation.[9][10]
Table 1: Influence of Reaction Parameters on O- vs. C-Alkylation Selectivity
| Parameter | Condition Favoring O-Alkylation | Condition Favoring C-Alkylation | Rationale |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Protic (Water, Ethanol, Methanol) | Protic solvents shield the oxygen atom via H-bonding, exposing the ring carbons.[1][11] |
| Counter-ion | Large, soft cations (K⁺, Cs⁺, R₄N⁺) | Small, hard cations (Li⁺, Na⁺) | Large cations increase the dissociation of the ion pair, freeing the oxygen anion. |
| Temperature | Lower Temperatures | Higher Temperatures | O-alkylation is often kinetically controlled; C-alkylation can be thermodynamically favored. |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation using K₂CO₃ in DMF
This protocol is a robust starting point for achieving high O-alkylation selectivity.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-cresol (1.0 eq.).
-
Reagents: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) and anhydrous N,N-dimethylformamide (DMF, 5-10 mL per gram of p-cresol).
-
Reaction Initiation: Stir the suspension at room temperature for 15 minutes. Add the primary alkyl halide (e.g., 1-bromobutane, 1.1 eq.) dropwise.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until the p-cresol is consumed (typically 2-8 hours).[2]
-
Workup: Cool the mixture to room temperature. Pour into a separatory funnel containing water (3x the volume of DMF) and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with 1M NaOH to remove any unreacted p-cresol, then wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.
Protocol 2: High-Yield O-Alkylation using Phase Transfer Catalysis (PTC)
This method is often faster and provides excellent yields, avoiding harsh anhydrous conditions.[9]
-
Setup: To a round-bottom flask, add p-cresol (1.0 eq.), the alkyl halide (1.1 eq.), and a solvent like toluene or dichloromethane.
-
Reagents: Add an aqueous solution of NaOH or KOH (50% w/w, 3.0 eq.) and the phase transfer catalyst, tetrabutylammonium bromide (TBAB, 0.05-0.1 eq.).
-
Reaction: Stir the biphasic mixture vigorously at 50-70 °C. The vigorous stirring is essential to maximize the interfacial area. Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the mixture and separate the layers. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product, which is often pure enough for many applications.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04465B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives | Publicación [silice.csic.es]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
Technical Support Center: Synthesis of Aryl Ethers using 2-Chloroethanol
Welcome to the technical support center for the synthesis of aryl ethers using 2-chloroethanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile yet sometimes challenging reaction. As Senior Application Scientists, we have compiled this resource based on a deep understanding of the reaction's nuances and extensive experience in troubleshooting common issues. Our goal is to provide you with not just solutions, but also the underlying principles to empower your synthetic endeavors.
Introduction: The Williamson Ether Synthesis with 2-Chloroethanol
The synthesis of aryl ethers using 2-chloroethanol, a variation of the classic Williamson ether synthesis, is a fundamental transformation in organic chemistry.[1][2][3] It involves the reaction of a phenoxide, generated from a phenol and a base, with 2-chloroethanol to form the desired aryl 2-hydroxyethyl ether. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals due to the versatile handle provided by the terminal hydroxyl group.
However, the presence of the hydroxyl group in 2-chloroethanol and the reactivity of the chloro- and hydroxy- functionalities can lead to several side reactions, complicating the synthesis and purification of the desired product. This guide will address the most common challenges and provide you with the knowledge to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My reaction is producing a significant amount of a dimeric by-product. What is happening and how can I prevent it?
Answer:
This is a very common issue and is most likely due to the formation of 1,4-dioxane or a related diether. There are two primary pathways for this side reaction:
-
Self-condensation of 2-chloroethanol: Under basic conditions, the hydroxyl group of one molecule of 2-chloroethanol can be deprotonated, and the resulting alkoxide can then attack another molecule of 2-chloroethanol, leading to the formation of 2-(2-chloroethoxy)ethanol. This can further react to form 1,4-dioxane.[4][5]
-
Reaction of the product with another molecule of 2-chloroethanol: The hydroxyl group of your desired aryl 2-hydroxyethyl ether product can also be deprotonated by the base, and this newly formed alkoxide can then react with another equivalent of 2-chloroethanol.
Troubleshooting Strategies:
-
Control the Stoichiometry: Use a slight excess of the phenol relative to 2-chloroethanol (e.g., 1.1 to 1 equivalents). This will ensure that the 2-chloroethanol is the limiting reagent and minimizes its chances of self-reacting.
-
Slow Addition of 2-Chloroethanol: Adding the 2-chloroethanol slowly to the reaction mixture containing the phenoxide will maintain a low concentration of the alkylating agent, favoring the reaction with the more abundant phenoxide.
-
Choice of Base: A weaker base can sometimes be beneficial. While a strong base is needed to deprotonate the phenol, an excessively strong base or a large excess can promote the deprotonation of the less acidic hydroxyl group of 2-chloroethanol or the product.
Table 1: Impact of Base on Dimerization
| Base | Strength (pKa of conjugate acid) | Observations | Recommendations |
| Sodium Hydroxide (NaOH) | ~15.7 | Strong base, can lead to significant side reactions if not used carefully. | Use in stoichiometric amounts. Consider a phase-transfer catalyst.[6][7] |
| Potassium Carbonate (K2CO3) | ~10.3 | Milder base, often a good choice to minimize side reactions.[8] | May require higher temperatures and longer reaction times. |
| Sodium Hydride (NaH) | ~36 | Very strong base, can easily deprotonate all hydroxyl groups, leading to complex mixtures.[9] | Generally not recommended for this specific transformation unless under very controlled conditions. |
Question 2: I am observing the formation of a significant amount of a diaryl ether. What is the cause and how can I avoid it?
Answer:
The formation of a diaryl ether (Ar-O-Ar) is indicative of a competing reaction pathway, likely an Ullmann-type condensation, especially if you are using a copper catalyst or high temperatures.[10][11][12] While the Williamson ether synthesis is the primary intended reaction, under certain conditions, two molecules of the phenoxide can couple.
Troubleshooting Strategies:
-
Temperature Control: Avoid excessively high reaction temperatures. The Williamson ether synthesis with 2-chloroethanol can typically be carried out at moderate temperatures (e.g., 60-100 °C). Higher temperatures can promote side reactions.[10]
-
Avoid Unnecessary Catalysts: Unless you are working with a particularly deactivated phenol, a copper catalyst is generally not required and can promote the undesired Ullmann coupling.[10][11]
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like DMF or DMSO are generally good choices as they effectively solvate the cation of the base, leaving a more "naked" and reactive phenoxide anion.[8][13]
Question 3: My reaction is very slow and I have a low yield of the desired product. What can I do to improve the reaction rate and conversion?
Answer:
Slow reaction rates and low yields can be attributed to several factors, from the choice of reagents and conditions to the nature of your starting materials.
Troubleshooting Strategies:
-
Base Selection and Stoichiometry: Ensure you are using at least one full equivalent of a suitable base to completely deprotonate the phenol. Incomplete deprotonation will result in a lower concentration of the active nucleophile. For less reactive phenols, a stronger base like sodium hydroxide might be necessary.
-
Solvent: As mentioned, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for Williamson ether synthesis as they accelerate the rate of this SN2 reaction.[13] Protic solvents (e.g., ethanol, water) can solvate the phenoxide, reducing its nucleophilicity.
-
Phase-Transfer Catalysis: If you are using an aqueous base (like 50% NaOH), a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC) can be highly effective.[6][7] The PTC transports the hydroxide ion into the organic phase and the phenoxide ion into the organic phase, facilitating the reaction.
-
Temperature: While excessively high temperatures can lead to side reactions, a moderate increase in temperature can significantly increase the reaction rate. Monitor the reaction by TLC or LC-MS to find the optimal temperature for your specific substrates.
-
Purity of Reagents: Ensure your phenol is pure and your 2-chloroethanol has not decomposed. Old bottles of 2-chloroethanol can contain acidic impurities that will quench the base.
Experimental Protocol: A General Procedure with a Phase-Transfer Catalyst
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 eq.), toluene (5-10 mL/mmol of phenol), and tetrabutylammonium bromide (0.05 eq.).
-
Add a 50% aqueous solution of sodium hydroxide (1.2 eq.) and stir the mixture vigorously for 30 minutes at room temperature.
-
Add 2-chloroethanol (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 4: I am seeing the formation of a styrene derivative. How is this possible?
Answer:
The formation of a styrene derivative (Ar-O-CH=CH2) is due to an elimination reaction (E2) competing with the desired substitution reaction (SN2).[1][13][14] The base in the reaction mixture can abstract a proton from the carbon adjacent to the chlorine in 2-chloroethanol, leading to the elimination of HCl and the formation of ethylene oxide. The phenoxide can then attack the ethylene oxide, and subsequent dehydration of the resulting alcohol can lead to the vinyl ether. A more direct, though less common, pathway is the direct elimination from the aryl 2-chloroethyl ether intermediate.
Troubleshooting Strategies:
-
Use a Less Hindered Base: A bulky base is more likely to act as a base rather than a nucleophile and can promote elimination.[2][15] A smaller base like sodium hydroxide or potassium carbonate is generally preferred.
-
Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures. Running the reaction at the lowest effective temperature can minimize this side product.
-
Solvent Choice: Less polar solvents can sometimes favor substitution over elimination.[16]
Diagram 1: Desired SN2 Pathway vs. Competing E2 Pathway
Caption: SN2 vs. E2 pathways in aryl ether synthesis.
Visualizing the Key Side Reactions
To further clarify the potential pitfalls in this synthesis, the following diagram illustrates the main reaction and the most common side reactions.
Diagram 2: Reaction Network of Aryl Ether Synthesis with 2-Chloroethanol
Caption: Key reactions in aryl ether synthesis.
Summary and Key Takeaways
The synthesis of aryl ethers using 2-chloroethanol is a powerful method, but careful control of reaction conditions is crucial for success.
-
Stoichiometry is Key: Use a slight excess of the phenol to minimize self-condensation of 2-chloroethanol.
-
Choose Your Base Wisely: A moderately strong base like potassium carbonate or sodium hydroxide is often sufficient. Avoid overly strong bases unless necessary.
-
Control the Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate to disfavor elimination and other side reactions.
-
Leverage Phase-Transfer Catalysis: For biphasic reactions, a PTC can dramatically improve reaction rates and yields.[6][7]
-
Monitor Your Reaction: Use TLC or LC-MS to track the progress of your reaction and identify the formation of any side products early on.
By understanding the potential side reactions and implementing these troubleshooting strategies, you can significantly improve the outcome of your aryl ether syntheses.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN101948461B - Method for synthesizing 1,4-dioxane - Google Patents [patents.google.com]
- 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 7. phasetransfer.com [phasetransfer.com]
- 8. jk-sci.com [jk-sci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 14. m.youtube.com [m.youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up Synthesis of 2-(4-Methylphenoxy)ethanol
Welcome to the technical support center for the synthesis of 2-(4-Methylphenoxy)ethanol (CAS: 15149-10-7).[1][2] This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered when transitioning this synthesis from bench-scale to pilot or industrial production. Our focus is on providing practical, scientifically-grounded solutions to ensure a robust, safe, and efficient scale-up process.
The most common and industrially viable route to this compound is the Williamson ether synthesis .[3][4] This SN2 reaction involves the nucleophilic attack of a p-cresolate (4-methylphenoxide) ion on a two-carbon electrophile, typically 2-chloroethanol, 2-bromoethanol, or ethylene oxide. While straightforward in principle, scaling this reaction presents significant challenges related to reaction kinetics, heat management, impurity profiles, and downstream processing.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: Why is my reaction yield low or stalling, even with extended reaction times?
Low or stalled conversions are the most frequent hurdles in scaling up this synthesis. The root cause often lies in incomplete deprotonation of the p-cresol or insufficient reactivity of the electrophile.
Potential Causes & Recommended Solutions:
-
Incomplete Deprotonation of p-Cresol:
-
Causality: p-Cresol has a pKa of ~10.2. A base must be strong enough to drive the deprotonation to completion, forming the reactive phenoxide. On a large scale, inefficient mixing can create localized areas where the base is not effectively dispersed.
-
Solution:
-
Base Selection: For robust, complete deprotonation, strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective.[5] However, their use at scale introduces safety risks due to hydrogen gas evolution. A more practical industrial choice is potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), often used in conjunction with a phase-transfer catalyst to enhance basicity and reaction rate.[5][6]
-
Anhydrous Conditions: Water in the reaction mixture will consume the base and protonate the phenoxide, quenching the reaction.[6] Ensure all solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen).
-
Mixing Efficiency: Ensure your reactor's agitation is sufficient to maintain a homogenous slurry, especially when using solid bases like K₂CO₃.
-
-
-
Poor Electrophile Reactivity:
-
Causality: The reactivity of 2-haloethanols follows the trend of leaving group ability: I > Br > Cl.[5] 2-Chloroethanol is often chosen for cost reasons but is the least reactive.
-
Solution: Consider switching to the more reactive 2-bromoethanol. While more expensive, the increased reactivity can shorten cycle times and improve conversion, potentially offsetting the initial cost.
-
-
Insufficient Temperature:
-
Causality: SN2 reactions require sufficient activation energy.[4] While lab-scale reactions may proceed at 50-80 °C, large reactors have different heat transfer characteristics.
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments, monitoring for both reaction progress and the formation of impurities by GC or TLC. A typical temperature range for this synthesis is 80-110 °C.[5]
-
Question 2: I'm observing significant byproduct formation, particularly a dialkylated species and colored impurities. What's happening?
Side reactions become more pronounced at scale due to longer reaction times and potential temperature gradients within the reactor.
Potential Causes & Recommended Solutions:
-
Formation of 1,2-bis(4-methylphenoxy)ethane:
-
Causality: This byproduct arises when a molecule of the desired product, this compound, is deprotonated and reacts with another molecule of the alkylating agent. This is favored by a high concentration of strong base and elevated temperatures.
-
Solution:
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent, but avoid a large excess.[6]
-
Controlled Reagent Addition: Add the base portion-wise or as a controlled slow feed to maintain a low instantaneous concentration. Alternatively, add the alkylating agent slowly to the pre-formed phenoxide. This minimizes the opportunity for the product to be deprotonated.
-
-
-
Formation of Colored Impurities (Pink/Brown Hue):
-
Causality: Phenoxides are highly susceptible to air oxidation, especially at elevated temperatures and under basic conditions, leading to the formation of colored quinone-type structures.
-
Solution: Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction and work-up. The use of an antioxidant or reducing agent during work-up, such as a small amount of sodium bisulfite, can sometimes mitigate this issue.
-
Question 3: My aqueous work-up is plagued by persistent emulsions. How can I achieve a clean phase split?
Emulsion formation is a classic scale-up problem, turning a simple laboratory separation into a time-consuming and inefficient process bottleneck.
Potential Causes & Recommended Solutions:
-
Interfacial Tension and Particulate Matter:
-
Causality: The presence of partially soluble salts and the soap-like nature of the phenoxide can stabilize oil-in-water or water-in-oil emulsions. Inefficiently stirred zones in a large reactor can exacerbate this.
-
Solution:
-
Add Brine: During the aqueous wash, use a saturated sodium chloride solution (brine).[6][7] This increases the ionic strength of the aqueous phase, helping to "break" the emulsion by dehydrating the droplets.
-
pH Adjustment: Ensure the pH of the aqueous layer is adjusted to be slightly acidic (pH 5-6) after quenching the base. This converts any remaining phenoxide back to the less-emulsifying p-cresol.
-
Filtration: Before the aqueous work-up, consider filtering the cooled reaction mixture to remove inorganic salts (e.g., K₂CO₃, KCl). This removes the fine particulates that often stabilize emulsions.
-
-
Scale-Up Strategy Workflow
The following diagram illustrates a decision-making workflow for scaling the synthesis of this compound.
Caption: Decision workflow for scaling up the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic approach for a multi-kilogram scale: traditional Williamson synthesis or Phase-Transfer Catalysis (PTC)?
For multi-kilogram and larger scales, Phase-Transfer Catalysis (PTC) is highly recommended .[8][9]
-
Traditional Approach (Homogeneous): Using a strong base like NaH in a polar aprotic solvent like DMF is effective at the lab scale.[5] However, at an industrial scale, this approach has drawbacks:
-
Safety: NaH is pyrophoric and generates explosive hydrogen gas.
-
Solvent Cost & Disposal: High-boiling polar aprotic solvents (DMF, DMSO) are expensive to purchase and dispose of.
-
Work-up: These solvents are water-miscible, complicating the aqueous work-up.
-
-
PTC Approach (Heterogeneous): This method uses a cheaper, weaker base (e.g., solid K₂CO₃ or 50% aq. NaOH) in a non-polar solvent (e.g., toluene) with a catalyst.
-
Mechanism: A phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) transports the phenoxide from the solid or aqueous phase into the organic phase where it can react with the 2-haloethanol.[10]
-
Advantages:
-
Enhanced Safety: Avoids hazardous reagents like NaH.
-
Lower Cost: Utilizes cheaper bases and solvents.
-
Simplified Work-up: The catalyst and inorganic salts are easily removed by filtration and water washes.
-
Increased Reaction Rates: Often allows for lower reaction temperatures or shorter reaction times compared to using weak bases alone.[9]
-
-
Q2: Should I use 2-chloroethanol or ethylene oxide as the electrophile?
The choice depends heavily on your facility's capabilities and safety infrastructure.
| Feature | 2-Chloroethanol / 2-Bromoethanol | Ethylene Oxide |
| Physical State | Liquid | Gas (liquefied under pressure) |
| Handling | Standard liquid handling procedures. | Requires specialized high-pressure equipment, scrubbers, and monitoring. |
| Safety | Toxic, irritant. | Highly flammable, explosive, carcinogenic, and mutagenic.[11][12][13] |
| Reaction Control | Addition is easily controlled. Reaction is typically less exothermic. | Highly exothermic reaction. Risk of thermal runaway is significant and requires careful engineering controls. |
| Byproducts | Halide salts (e.g., NaCl, KBr). | Potential for oligomerization (formation of polyethylene glycol chains). |
| Ideal Setting | Lab, Pilot Plant, or facilities not equipped for gas handling. | Dedicated industrial chemical manufacturing plants. |
Q3: What are the critical safety considerations?
-
p-Cresol: This is a phenol derivative. Phenols are toxic and corrosive, capable of causing severe skin burns and systemic toxicity upon absorption.[14][15] Always use appropriate PPE, including chemical splash goggles, a face shield, and heavy-duty gloves (e.g., butyl rubber or neoprene).[14]
-
Bases: Handle strong bases like NaOH and K₂CO₃ with care to avoid caustic burns. The use of NaH requires a fully inert atmosphere and careful quenching procedures.
-
Ethylene Oxide: As detailed above, this is an extremely hazardous material.[12][13] Work must be conducted in a closed system with continuous monitoring.
-
Exotherm Management: The reaction is exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The reaction must be cooled, and reagents should be added at a controlled rate to manage the exotherm and prevent a runaway reaction.
Standard Laboratory Protocol (PTC Method)
This protocol is a starting point for a 1-mole scale synthesis using phase-transfer catalysis.
Reagents:
-
p-Cresol: 108.14 g (1.0 mol)
-
Potassium Carbonate (K₂CO₃), fine powder: 207.3 g (1.5 mol)
-
Tetrabutylammonium bromide (TBAB): 16.1 g (0.05 mol)
-
2-Chloroethanol: 88.6 g (1.1 mol)
-
Toluene: 1000 mL
-
Deionized Water & Brine for work-up
Procedure:
-
Setup: Equip a 2L jacketed reactor with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet.
-
Charging: Charge p-cresol, potassium carbonate, TBAB, and toluene to the reactor.
-
Inerting: Purge the vessel with nitrogen. Begin agitation to create a slurry.
-
Heating: Heat the mixture to 100-110 °C.
-
Addition: Slowly add the 2-chloroethanol via an addition funnel or pump over 1-2 hours. Monitor the internal temperature to control the exotherm.
-
Reaction: Maintain the temperature at 100-110 °C for 6-12 hours. Monitor the reaction progress by TLC or GC until the p-cresol is consumed.
-
Cooling & Filtration: Cool the reaction mixture to room temperature. Filter the mixture to remove the solid potassium salts. Wash the filter cake with a small amount of toluene.
-
Aqueous Work-up: Transfer the combined filtrate to a separatory funnel. Wash with 1N HCl (to remove residual base), followed by water (2x) and finally with brine (1x) to break any emulsions.[7]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain pure this compound.
References
- 1. Ethanol, 2-(4-methylphenoxy)- [webbook.nist.gov]
- 2. This compound | C9H12O2 | CID 84804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects [ijche.com]
- 11. CCOHS: Ethylene Oxide [ccohs.ca]
- 12. balchem.com [balchem.com]
- 13. epa.gov [epa.gov]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
stability issues of 2-(4-Methylphenoxy)ethanol in solution
Welcome to the Technical Support Center for 2-(4-Methylphenoxy)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Like other glycol ethers, it is susceptible to degradation under harsh conditions.[3][4] Understanding these factors is crucial for maintaining the integrity of your experimental solutions.
Q2: How stable is this compound in neutral aqueous solutions at room temperature?
A2: Under ambient storage conditions, this compound is expected to be relatively stable in neutral aqueous solutions.[5] Its analog, 2-phenoxyethanol, is known to be stable in a wide range of pH (3-10) and at temperatures up to 85°C in cosmetic formulations, suggesting that this compound would exhibit similar stability under moderate conditions.[1][2] However, for long-term storage, it is recommended to store solutions in a cool, dark place in a tightly closed container.[6]
Q3: What are the main degradation pathways for this compound?
A3: Based on its chemical structure and data from related compounds, the primary degradation pathways for this compound are likely to be:
-
Oxidation: The primary alcohol group can be oxidized to form an aldehyde, 2-(4-methylphenoxy)acetaldehyde, which can be further oxidized to the corresponding carboxylic acid, 2-(4-methylphenoxy)acetic acid.[5][6]
-
Hydrolysis: While the ether linkage is generally stable, under strong acidic or basic conditions, it can be cleaved to form p-cresol and ethylene glycol.
-
Photodegradation: Exposure to UV light can induce degradation, potentially leading to the formation of colored impurities and cleavage of the ether bond to form toxic p-cresol.
Q4: Are there any known toxic degradation products of this compound?
A4: Yes, a significant toxic degradation product that can be formed is p-cresol . This can occur through the cleavage of the ether linkage, particularly during photocatalytic degradation. p-Cresol is a toxic compound, and its formation should be carefully monitored in stability studies.
Q5: What are the recommended storage conditions for solutions of this compound?
A5: To ensure the stability of your solutions, it is recommended to:
-
Store in a cool, dry, and dark place.
-
Use tightly sealed containers to prevent solvent evaporation and exposure to air (oxygen).
-
For long-term storage, consider refrigeration (2-8 °C).
-
If the solution is sensitive to oxidation, purging with an inert gas like nitrogen or argon before sealing can be beneficial.
Troubleshooting Guide
This section provides solutions to common problems you may encounter during your experiments with this compound.
Issue 1: Unexpected changes in pH of the solution over time.
-
Symptom: A gradual decrease in the pH of your aqueous this compound solution.
-
Potential Cause: This is likely due to the oxidative degradation of the terminal alcohol group to a carboxylic acid, 2-(4-methylphenoxy)acetic acid.[5][6] This process can be accelerated by exposure to air (oxygen), elevated temperatures, and light.
-
Troubleshooting Steps:
-
Minimize Oxygen Exposure: Prepare solutions using deoxygenated solvents and consider purging the headspace of your storage container with an inert gas.
-
Control Temperature: Store solutions at a controlled, cool temperature. Avoid repeated freeze-thaw cycles if possible.
-
Protect from Light: Use amber-colored vials or store solutions in the dark.
-
Analytical Confirmation: Use a stability-indicating HPLC method to check for the presence of the acidic degradation product.
-
Issue 2: Appearance of a yellow or brown coloration in the solution.
-
Symptom: Your initially colorless solution of this compound develops a distinct color over time.
-
Potential Cause: The formation of colored impurities is often a result of photodegradation or oxidative processes. The aromatic ring is susceptible to reactions that can lead to the formation of conjugated systems, which absorb visible light.[7] Formation of quinone-like structures from the phenolic moiety is a possible cause.
-
Troubleshooting Steps:
-
Light Protection: The most critical step is to rigorously protect the solution from light at all stages of your experiment, including preparation, storage, and handling. Use light-blocking containers and minimize exposure during experimental procedures.
-
Inert Atmosphere: As with pH changes, minimizing oxygen exposure can help prevent the formation of colored oxidative byproducts.
-
Purity Check: Ensure the starting material is of high purity and free from colored impurities.
-
Solvent Purity: Use high-purity solvents, as impurities in the solvent can sometimes catalyze degradation reactions.
-
Issue 3: Inconsistent results or loss of compound potency in bioassays.
-
Symptom: You observe a decrease in the expected biological activity or inconsistent results from experiments using stored solutions of this compound.
-
Potential Cause: This is a direct consequence of the degradation of the parent compound. The formation of degradation products means there is less of the active molecule, and the degradation products themselves may interfere with the assay.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent bioassay results.
Issue 4: Appearance of an unexpected peak in your chromatogram.
-
Symptom: During analytical testing (e.g., HPLC or GC), an additional peak appears that was not present in the freshly prepared standard.
-
Potential Cause: This is indicative of the formation of a degradation product. The identity of the peak will depend on the degradation pathway. A common degradant to look for is p-cresol, especially if the sample was exposed to light. Another possibility is the oxidation product, 2-(4-methylphenoxy)acetic acid.[5][6]
-
Troubleshooting Steps:
-
Characterize the Peak: If possible, use mass spectrometry (LC-MS or GC-MS) to identify the molecular weight of the unknown peak. This can help in identifying the degradation product.
-
Forced Degradation Study: Perform a forced degradation study (see protocol below) to intentionally generate degradation products. This can help in confirming the identity of the unknown peak by comparing retention times.
-
Review Sample History: Carefully review the storage and handling conditions of the sample to identify potential causes of degradation (e.g., exposure to high temperature, light, or incompatible reagents).
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To intentionally degrade this compound under various stress conditions and analyze the resulting solutions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water and acetonitrile (HPLC grade)
-
HPLC system with a UV detector or a mass spectrometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep one set at room temperature and another at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep one set at room temperature and another at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a vial of the stock solution to a UV lamp (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stressed sample.
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze all samples, along with an unstressed control, by a suitable HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile is a good starting point.[5][8][9]
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify any degradation products.
-
Calculate the percentage of degradation of this compound under each condition.
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
Objective: To provide a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 95% A, 5% B; ramp to 100% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
Note: This is a generic method and may require optimization for your specific application and to achieve baseline separation of all degradation products. The use of a diode array detector (DAD) or a mass spectrometer (MS) is highly recommended for peak purity analysis and identification of unknowns.[8][9][10]
References
- 1. nbinno.com [nbinno.com]
- 2. Phenoxyethanol | Cosmetic Ingredients Guide [ci.guide]
- 3. redriver.team [redriver.team]
- 4. padfield.org [padfield.org]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Phenoxyethanol Supplier|RUO [benchchem.com]
- 7. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-(4-Methylphenoxy)ethanol and Its Isomers: A Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and cosmetic formulation, the selection of excipients is a critical decision, profoundly influencing the stability, efficacy, and safety of the final product. Among the vast array of available molecules, phenoxyethanol derivatives serve as vital preservatives and fragrance components. This guide provides an in-depth comparative analysis of 2-(4-Methylphenoxy)ethanol and its structural isomers, 2-(2-Methylphenoxy)ethanol and 2-(3-Methylphenoxy)ethanol. By examining their physicochemical properties, spectroscopic signatures, and functional attributes through experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their formulation endeavors.
Introduction to the Isomers: Structure and Nomenclature
2-(Methylphenoxy)ethanol, a glycol ether, exists as three distinct positional isomers: ortho (2-), meta (3-), and para (4-). The position of the methyl group on the phenyl ring significantly influences the molecule's steric and electronic properties, which in turn dictates its physical, chemical, and biological characteristics.
| Isomer | IUPAC Name | Synonyms | CAS Number |
| ortho | 2-(2-Methylphenoxy)ethanol | Ethylene glycol mono-o-tolyl ether, o-Cresoxyethanol | 6161-86-0 |
| meta | 2-(3-Methylphenoxy)ethanol | Ethylene glycol mono-m-tolyl ether, m-Cresoxyethanol | 13605-19-1 |
| para | This compound | Ethylene glycol mono-p-tolyl ether, p-Cresoxyethanol | 15149-10-7[1][2] |
Physicochemical Properties: A Comparative Overview
The subtle shift in the methyl group's position leads to measurable differences in the physicochemical properties of the isomers. These properties are fundamental to predicting their behavior in various formulations and biological systems.
| Property | 2-(2-Methylphenoxy)ethanol (ortho) | 2-(3-Methylphenoxy)ethanol (meta) | This compound (para) |
| Molecular Formula | C₉H₁₂O₂ | C₉H₁₂O₂ | C₉H₁₂O₂ |
| Molecular Weight ( g/mol ) | 152.19 | 152.19 | 152.19[3] |
| Appearance | - | Clear, colorless to pale yellow liquid | Solid |
| Melting Point (°C) | N/A[4] | - | 39.43 (predicted)[3] |
| Boiling Point (°C) | - | 104-105 @ 3mmHg | 261.19 (predicted)[3] |
| Density (g/cm³) | 1.079 @ 29°C (experimental)[4] | - | - |
| Refractive Index | 1.523[4] | - | - |
| Water Solubility (mg/L) | - | - | 9,407 @ 25°C (high)[3] |
| log Kow (Octanol-Water Partition Coefficient) | - | - | 1.65[3] |
Data for the meta isomer is notably sparse in publicly available literature, highlighting a gap in the comprehensive characterization of this compound.
The para isomer's higher melting point, a consequence of its more symmetrical structure allowing for more efficient crystal packing, is a key differentiator. Its significant water solubility and moderate lipophilicity, as indicated by the log Kow value, suggest a balanced hydrophilic-lipophilic character, which is often desirable in formulation science.[3]
Spectroscopic Characterization: Unveiling the Structural Nuances
Spectroscopic techniques are indispensable for the unambiguous identification and purity assessment of chemical compounds. The distinct substitution patterns of the 2-(methylphenoxy)ethanol isomers give rise to unique spectral fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons: The substitution pattern on the benzene ring will result in distinct splitting patterns and chemical shifts for the aromatic protons.
-
ortho-isomer: Expect a more complex multiplet in the aromatic region due to the proximity of the methyl and ethoxy groups to the ring protons.
-
meta-isomer: The aromatic protons will likely appear as a series of multiplets.
-
para-isomer: Due to symmetry, two doublets are expected in the aromatic region, a characteristic AA'BB' system.
-
-
Aliphatic Protons: The protons of the ethanol moiety (-OCH₂CH₂OH) are expected to show similar chemical shifts and splitting patterns across all three isomers, typically appearing as two triplets.
-
Methyl Protons: The methyl protons will appear as a singlet, with slight variations in their chemical shift depending on the electronic environment dictated by their position on the ring.
¹³C NMR:
-
The chemical shifts of the aromatic carbons will be the most telling feature, with the position of the methyl-substituted carbon and the carbon bearing the ether linkage being key diagnostic peaks.
Infrared (IR) Spectroscopy
The IR spectra of all three isomers will share common features characteristic of their functional groups:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
C-O stretching bands for the ether and alcohol groups.
-
Aromatic C-H and C=C stretching bands.
The primary differences will lie in the fingerprint region (below 1500 cm⁻¹), particularly the C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the benzene ring.
Experimental Protocols
To facilitate further research and direct comparison, the following are generalized protocols for the synthesis and analysis of 2-(methylphenoxy)ethanol isomers.
Synthesis of 2-(Methylphenoxy)ethanol Isomers
A common and effective method for the synthesis of these compounds is the Williamson ether synthesis.
Principle: This reaction involves the deprotonation of a cresol isomer (o-, m-, or p-cresol) with a base to form a phenoxide, which then acts as a nucleophile to attack a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol).
dot
Caption: Williamson ether synthesis workflow for 2-(methylphenoxy)ethanol isomers.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the chosen cresol isomer (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide.
-
Deprotonation: Add a strong base, such as sodium hydroxide or potassium hydroxide (1.1 equivalents), to the solution and stir until the cresol is fully deprotonated to form the corresponding phenoxide.
-
Nucleophilic Attack: Slowly add 2-chloroethanol or 2-bromoethanol (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Analytical Separation and Characterization
Given the structural similarity of the isomers, chromatographic methods are essential for their separation and individual analysis.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum for identification.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or methanol).
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity column (e.g., HP-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 260 °C) to ensure separation of the isomers.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
HPLC Conditions (Typical for related phenoxyethanol compounds):
-
Column: A reverse-phase C18 or C8 column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.
-
Detection: UV detection at a wavelength around 270 nm.
-
dot
Caption: Analytical workflow for the separation and identification of 2-(methylphenoxy)ethanol isomers.
Applications and Functional Comparison
The primary applications of these isomers are in the fragrance and cosmetic industries, where they serve as preservatives and fragrance ingredients.
-
This compound (para-isomer): This isomer is listed in the International Fragrance Association (IFRA) standards, indicating its use in fragrance formulations.[3] Its toxicological and dermatological properties have been reviewed for this application.[5]
-
2-(2-Methylphenoxy)ethanol (ortho-isomer) and 2-(3-Methylphenoxy)ethanol (meta-isomer): While less documented in readily available literature, their structural similarity to the para-isomer and other phenoxyethanol derivatives suggests potential use as preservatives and fragrance components. The meta-isomer, in particular, is noted for its potential mild antimicrobial properties, making it of interest for personal care products.[3]
Antimicrobial Activity: Phenoxyethanol and its derivatives are known for their broad-spectrum antimicrobial activity against bacteria, yeasts, and molds. While direct comparative studies on the antimicrobial efficacy of the three methylphenoxyethanol isomers are not widely published, it is plausible that they all exhibit some degree of antimicrobial activity. The position of the methyl group may influence their partitioning into microbial cell membranes and their interaction with cellular targets, leading to differences in their minimum inhibitory concentrations (MICs) against various microorganisms. Further research is warranted to quantify and compare their antimicrobial spectra.
Toxicological Profile: A Preliminary Assessment
A comprehensive toxicological assessment of all three isomers is not publicly available. However, data for the parent compounds, the cresol isomers, can provide some initial guidance. Studies on cresols have indicated that, in general, there are no significant indications of distinct toxicities between the three isomers, although some differences in specific endpoints have been observed. For instance, p-cresol has been linked to nasal lesions in animal studies. It is important to note that the ethoxylation to form 2-(methylphenoxy)ethanol will alter the toxicokinetic and toxicodynamic properties, and direct toxicological testing of each isomer is necessary for a definitive safety assessment. For this compound, genotoxicity testing has shown no evidence of cytotoxicity or mutagenicity in in vitro assays.[3]
Conclusion
The positional isomers of 2-(methylphenoxy)ethanol, while sharing a common molecular formula, exhibit distinct physicochemical properties and likely possess nuanced functional and toxicological profiles. The para-isomer is the most well-characterized, with established use in the fragrance industry. The ortho- and meta-isomers represent areas ripe for further investigation, particularly concerning their potential as preservatives and alternative fragrance components. This guide has synthesized the available data to provide a comparative framework and has outlined experimental protocols to encourage further research into these valuable compounds. A thorough understanding of the unique characteristics of each isomer is paramount for the rational design and development of safe and effective pharmaceutical and cosmetic products.
References
- 1. This compound | C9H12O2 | CID 84804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethanol, 2-(4-methylphenoxy)- [webbook.nist.gov]
- 3. This compound (31691-23-3) for sale [vulcanchem.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different phenoxyethanol derivatives as antimicrobial agents
In the landscape of pharmaceutical and cosmetic formulation, the selection of an appropriate preservative system is paramount to ensuring product safety and longevity. Phenoxyethanol has long been a stalwart in this field, prized for its broad-spectrum antimicrobial activity and favorable safety profile.[1] However, the quest for enhanced efficacy, broader microbial coverage, and optimized formulations has led to the exploration of its derivatives. This guide provides an in-depth comparison of the antimicrobial efficacy of various phenoxyethanol derivatives, grounded in established scientific methodologies. We will delve into the mechanisms of action, standardized testing protocols, and a comparative analysis of available data to empower researchers, scientists, and drug development professionals in their formulation decisions.
The Underlying Mechanism: How Phenoxyethanol and Its Derivatives Inhibit Microbial Growth
Phenoxyethanol and its derivatives primarily exert their antimicrobial effects by disrupting the integrity of microbial cell membranes.[2] This action leads to an increase in membrane permeability, causing the leakage of essential intracellular components, such as potassium ions, and ultimately leading to cell death. Furthermore, these compounds can interfere with crucial enzyme systems within the microorganisms, further hindering their ability to survive and proliferate.[2] The lipophilic nature of the phenoxy group plays a crucial role in the interaction with the lipid-rich cell membranes of bacteria and fungi.
Standardized Methodologies for Evaluating Antimicrobial Efficacy
To objectively compare the antimicrobial efficacy of different compounds, standardized and validated testing methods are essential. The following protocols are cornerstones in the field of antimicrobial preservative testing.
Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This method is fundamental for quantifying the potency of a preservative.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum: A pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is grown in a suitable broth medium to a standardized concentration (typically ~5 x 10^5 colony-forming units (CFU)/mL).
-
Serial Dilution of Test Compound: The phenoxyethanol derivative is serially diluted in a 96-well microtiter plate containing a growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Zone of Inhibition Test (Agar Diffusion Method)
The Zone of Inhibition test is a qualitative or semi-quantitative method used to assess the antimicrobial activity of a substance.[3][4] It is particularly useful for screening the efficacy of preservatives.
Experimental Protocol: Kirby-Bauer Disk Diffusion Test
-
Preparation of Agar Plate: A standardized inoculum of the test microorganism is uniformly spread over the surface of a Mueller-Hinton agar plate.[3]
-
Application of Test Compound: A sterile filter paper disc impregnated with a known concentration of the phenoxyethanol derivative is placed on the agar surface.
-
Incubation: The plate is incubated under conditions that support the growth of the test microorganism.
-
Measurement of Inhibition Zone: If the compound is effective, it will diffuse into the agar and inhibit the growth of the microorganism, creating a clear zone around the disc. The diameter of this zone of inhibition is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.[3]
Caption: Workflow for the Zone of Inhibition Test.
Antimicrobial Effectiveness Test (AET) - USP <51>
The United States Pharmacopeia (USP) <51> Antimicrobial Effectiveness Test is a rigorous challenge test designed to evaluate the performance of a preservative system within a specific formulation.[5][6][7] It assesses the ability of the preserved product to withstand microbial contamination over a period of 28 days.[8]
Experimental Protocol: USP <51> Challenge Test
-
Preparation of Inocula: Standardized cultures of five specific microorganisms are prepared: Candida albicans, Aspergillus brasiliensis (previously A. niger), Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[5]
-
Inoculation of Product: The final product is challenged with a high concentration of each microorganism individually (typically 10^5 to 10^6 CFU/mL).[6]
-
Incubation and Sampling: The inoculated product is incubated at a specified temperature (22.5 ± 2.5°C) and sampled at defined intervals (typically 7, 14, and 28 days).[5]
-
Enumeration of Microorganisms: The number of viable microorganisms at each time point is determined using plate counts.
-
Evaluation of Efficacy: The log reduction in the microbial count from the initial inoculum is calculated at each interval. The preservative system is deemed effective if it meets the specific log reduction criteria outlined in USP <51> for the product category.[1][7]
Caption: Workflow of the USP <51> Antimicrobial Effectiveness Test.
Comparative Efficacy of Phenoxyethanol and Its Derivatives
Phenoxyethanol: The Benchmark
Phenoxyethanol exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as yeasts.[2][9][10] Its efficacy against molds is generally considered to be moderate.[1]
Table 1: Minimum Inhibitory Concentrations (MICs) of Phenoxyethanol
| Microorganism | Strain | MIC (µg/mL) |
| Aspergillus niger | ATCC 16404 | 2500 |
| Candida albicans | ATCC 10231 | 2500 |
| Escherichia coli | ATCC 8739 | 5000 |
| Pseudomonas aeruginosa | ATCC 9027 | 5000 |
| Staphylococcus aureus | ATCC 6538 | 5000 |
Note: MIC values can vary depending on the specific test conditions and media used. The values presented are representative.
Ethylhexylglycerin: The Potentiator
Ethylhexylglycerin is a well-known derivative that is often used in combination with phenoxyethanol to boost its antimicrobial efficacy.[11] It is a glyceryl ether that acts as a potentiating agent. The synergistic effect arises from ethylhexylglycerin's ability to reduce the interfacial tension at the microbial cell surface, which disrupts the cell membrane and enhances the penetration of phenoxyethanol into the microorganism.[11] This combination often allows for a lower overall concentration of preservatives while achieving broad-spectrum protection.
Phenoxyisopropanol: An Alternative with Limited Public Data
Phenoxyisopropanol is another derivative used as a preservative and solvent in cosmetic formulations.[12][13] While it is recognized for its antimicrobial properties, detailed comparative studies and publicly available MIC data for phenoxyisopropanol are less common than for phenoxyethanol. Its structural similarity suggests a comparable mechanism of action, but its efficacy profile would need to be determined through direct testing.
Novel and Less-Studied Derivatives
Research into new phenoxyethanol derivatives is ongoing, with a focus on enhancing antimicrobial activity, particularly against resistant strains like MRSA.[14][15] For instance, the synthesis of novel aryloxyethyl propiolates based on the phenoxyethanol structure has shown promising results against MRSA.[14]
Another interesting but less-documented derivative is 2-(4-Cyclohexylphenoxy)ethanol. Theoretically, the addition of a bulky, non-polar cyclohexyl group would increase the lipophilicity of the molecule.[1] This increased lipophilicity could potentially enhance its ability to disrupt microbial cell membranes. However, this may be counterbalanced by a decrease in water solubility, which could impact its availability to act on microorganisms in aqueous formulations.[1] Rigorous experimental data is needed to validate these theoretical considerations.
Structure-Activity Relationship (SAR) Considerations
Conclusion
Phenoxyethanol remains a highly effective and widely used broad-spectrum preservative. The exploration of its derivatives offers promising avenues for enhancing antimicrobial efficacy and tailoring preservative systems to specific formulation needs. Ethylhexylglycerin stands out as a valuable potentiator, synergistically boosting the activity of phenoxyethanol. While other derivatives like phenoxyisopropanol are utilized, there is a clear need for more publicly available, direct comparative studies to fully elucidate their antimicrobial profiles. The future of preservative development in this class will likely focus on the synthesis and evaluation of novel derivatives with improved efficacy against challenging microorganisms and a deeper understanding of their structure-activity relationships. For researchers and formulators, a thorough evaluation using standardized methods like MIC, Zone of Inhibition, and the USP <51> AET is crucial for selecting the most appropriate and effective preservative system.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. microchemlab.com [microchemlab.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. microchemlab.com [microchemlab.com]
- 7. njccwei.com [njccwei.com]
- 8. genevalabs.com [genevalabs.com]
- 9. phexcom.com [phexcom.com]
- 10. The antimicrobial activity of phenoxyethanol in vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kuraray.eu [kuraray.eu]
- 12. lesielle.com [lesielle.com]
- 13. cosmileeurope.eu [cosmileeurope.eu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of New Anti-MRSA Agents Based on Phenoxyethanol and Its Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Activity of 2-(4-Methylphenoxy)ethanol and 2-Phenoxyethanol: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate excipients and active ingredients is a critical decision guided by efficacy, safety, and a deep understanding of structure-activity relationships. This guide provides an in-depth comparison of the biological activities of 2-(4-Methylphenoxy)ethanol and its parent compound, 2-phenoxyethanol. While 2-phenoxyethanol is a well-documented, broad-spectrum antimicrobial agent, comprehensive data on its methylated analog is less prevalent. This guide will therefore leverage established knowledge of 2-phenoxyethanol as a benchmark and extrapolate the likely properties of this compound based on established principles of medicinal chemistry and structure-activity relationships (SAR).
Introduction to the Compounds
2-Phenoxyethanol (CAS 122-99-6) is a glycol ether that has been extensively used for decades as a preservative in a wide array of products, including cosmetics, pharmaceuticals, and vaccines.[1][2] Its popularity stems from its broad-spectrum antimicrobial activity, chemical stability, and a well-established safety profile at typical use concentrations.[1][2] It is effective against a variety of Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[2][3]
This compound (CAS 15149-10-7), also known as p-methylphenoxyethanol, is a structural analog of 2-phenoxyethanol, distinguished by a methyl group at the para-position of the phenyl ring.[4][5] While its physical and chemical properties are documented, there is a notable scarcity of direct experimental data on its biological activity in publicly available literature. This guide will therefore provide a hypothesized comparison based on SAR principles.
Comparative Physicochemical Properties
A molecule's biological activity is intrinsically linked to its physicochemical properties. The introduction of a methyl group to the phenoxy ring is expected to alter key parameters that influence its interaction with microbial cells.
| Property | 2-Phenoxyethanol | This compound (Predicted/Known) | Rationale for Predicted Differences |
| Molecular Formula | C₈H₁₀O₂ | C₉H₁₂O₂ | Addition of a CH₂ group. |
| Molecular Weight | 138.17 g/mol [2] | 152.19 g/mol [4][5] | Increased by the mass of the methyl group. |
| LogP (Octanol-Water Partition Coefficient) | ~1.16 | ~1.65 | The methyl group is lipophilic, increasing the compound's affinity for non-polar environments. |
| Water Solubility | ~26 g/L[3] | Expected to be lower | Increased lipophilicity generally corresponds to decreased water solubility. |
| Boiling Point | ~247 °C[3] | ~261 °C | Higher molecular weight and potentially stronger intermolecular forces lead to a higher boiling point. |
Comparative Biological Activity: An Evidence-Based Hypothesis
The primary mechanism of action for 2-phenoxyethanol is the disruption of the microbial cell membrane, leading to increased permeability and loss of essential intracellular components.[3][6] The addition of a methyl group in this compound is likely to modulate this activity.
Antimicrobial and Antifungal Spectrum
2-Phenoxyethanol has a well-documented broad spectrum of activity. It is effective against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and yeasts (e.g., Candida albicans).[2][3][7]
This compound , based on SAR principles for phenolic compounds, is hypothesized to exhibit a similar, if not slightly enhanced, antimicrobial profile, particularly against Gram-positive bacteria. The increased lipophilicity conferred by the methyl group may facilitate greater penetration of the lipid-rich bacterial cell wall and membrane.[8][9] For Gram-negative bacteria, which possess an additional outer membrane, the effect of increased lipophilicity is less predictable and requires experimental validation.
Potency and Efficacy
Hypothesized MIC Comparison:
| Microorganism | 2-Phenoxyethanol (Known MICs) | This compound (Hypothesized MICs) |
| Staphylococcus aureus | High µg/mL to low mg/mL range | Potentially lower than 2-phenoxyethanol |
| Escherichia coli | High µg/mL to low mg/mL range | Similar to or slightly lower than 2-phenoxyethanol |
| Pseudomonas aeruginosa | High µg/mL to low mg/mL range | Similar to or slightly lower than 2-phenoxyethanol |
| Candida albicans | High µg/mL to low mg/mL range | Similar to or slightly lower than 2-phenoxyethanol |
| Aspergillus brasiliensis | High µg/mL to low mg/mL range | Similar to or slightly lower than 2-phenoxyethanol |
Note: The hypothesized MICs for this compound are based on general SAR trends and require experimental verification.
Experimental Protocols for Comparative Analysis
To empirically validate the hypothesized biological activities, standardized microbiological assays are essential. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a gold standard for determining the antimicrobial potency of a compound.[2][12]
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Prepare stock solutions of 2-phenoxyethanol and this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.[12]
-
Inoculum Preparation: Culture the test microorganisms overnight and suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12] Dilute this suspension to the final working concentration.
-
Inoculation: Add the diluted microbial suspension to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).[13][14]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[2] This can be assessed visually or by measuring absorbance with a plate reader.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[13][15]
Workflow for MBC/MFC Determination:
Caption: Workflow for MBC/MFC determination following an MIC assay.
Step-by-Step Protocol:
-
Following MIC Determination: After reading the MIC results, take a small aliquot (e.g., 10-20 µL) from each well that showed no visible growth.
-
Subculturing: Spot-inoculate the aliquots onto sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the plates under appropriate conditions to allow for the growth of any surviving microorganisms.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound from the MIC plate that results in no microbial growth on the subculture plates, typically defined as a ≥99.9% reduction in the initial inoculum.[13][14]
Conclusion and Future Directions
However, it is imperative for researchers and drug development professionals to recognize that these are theoretically derived hypotheses. Rigorous experimental validation using standardized protocols, such as those detailed in this guide, is essential to definitively characterize the biological activity of this compound and to ascertain its potential as a viable alternative or synergistic partner to 2-phenoxyethanol. Future studies should focus on generating comprehensive MIC and MBC/MFC data against a wide panel of clinically and industrially relevant microorganisms to fully elucidate its antimicrobial profile.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C9H12O2 | CID 84804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hexislab.com [hexislab.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. emerypharma.com [emerypharma.com]
Spectroscopic Differentiation of Ortho-, Meta-, and Para-Methylphenoxyethanol: A Comparative Guide for Researchers
In the fields of chemical synthesis, materials science, and drug development, the unambiguous identification of positional isomers is a foundational requirement for ensuring product purity, efficacy, and safety. The methylphenoxyethanol isomers—ortho (2-), meta (3-), and para (4-)—present a quintessential analytical challenge due to their identical molecular formulas and masses. However, the distinct placement of the methyl group on the phenyl ring imparts unique symmetries and electronic environments, resulting in discernible spectroscopic signatures. This guide provides a comprehensive, data-driven comparison of these three isomers across multiple spectroscopic platforms, equipping researchers with the necessary tools for their precise differentiation.
The Isomeric Challenge: Why Position Matters
The seemingly minor shift of a methyl group around the aromatic ring in methylphenoxyethanol has significant consequences for the molecule's physical and chemical properties. These structural subtleties directly influence how the molecule interacts with various forms of electromagnetic radiation. By systematically examining these interactions through vibrational and nuclear magnetic resonance spectroscopy, as well as mass spectrometry, we can construct a detailed analytical profile for each isomer.
Vibrational Spectroscopy: Probing Molecular Bonds
Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, is highly sensitive to the specific vibrational modes of chemical bonds within a molecule. The substitution pattern on the benzene ring is particularly well-resolved by these methods.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared light, exciting molecular vibrations. For aromatic compounds, the out-of-plane C-H bending vibrations in the "fingerprint" region (1500-650 cm⁻¹) are especially diagnostic of the substitution pattern.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a single drop of the neat liquid methylphenoxyethanol isomer onto the ATR crystal.[1][2]
-
Instrument Setup: Configure the FTIR spectrometer to acquire data in the mid-IR range (4000–400 cm⁻¹).[2]
-
Background Collection: Record a background spectrum using the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Spectrum Acquisition: Collect the sample spectrum, typically co-adding 16–32 scans to achieve a high signal-to-noise ratio.[2]
-
Data Processing: Apply baseline correction and normalization to the spectrum for accurate comparison.
DOT Script for ATR-FTIR Experimental Workflow
Caption: ATR-FTIR workflow for methylphenoxyethanol isomer analysis.
Comparative IR Data
The out-of-plane C-H bending region provides the most definitive differentiation:
| Isomer | Key Out-of-Plane C-H Bending (cm⁻¹) |
| ortho- | Strong band around 750 cm⁻¹ |
| meta- | Two strong bands, typically around 780-770 cm⁻¹ and 690 cm⁻¹ |
| para- | A single strong band in the range of 830-810 cm⁻¹ [3] |
Raman Spectroscopy
Raman spectroscopy, which measures inelastically scattered light, offers complementary vibrational information. It is particularly sensitive to symmetric vibrations and bonds with non-polar character.
Experimental Protocol: Raman Spectroscopy for Liquids
-
Sample Preparation: Place the liquid sample in a glass vial or NMR tube. For dilute or weakly scattering samples, a droplet can be dried on a Raman-compatible substrate like a calcium fluoride (CaF₂) slide.[4]
-
Instrument Setup: Utilize a laser (e.g., 785 nm) and focus it on the sample.
-
Data Acquisition: Collect the scattered light over a spectral range that includes key vibrational modes (e.g., 200-3200 cm⁻¹).
-
Data Processing: Perform baseline correction and cosmic ray removal as necessary.
Comparative Raman Analysis
Symmetry plays a crucial role in the Raman spectra of these isomers. The highly symmetric para isomer often exhibits fewer and more intense bands compared to the less symmetric ortho and meta isomers. The "ring breathing" mode, a symmetric stretching of the entire benzene ring, is a key diagnostic peak. While specific frequencies are similar to the parent cresols, the substitution pattern is the primary differentiator. For instance, p-cresol shows a characteristic peak at 841 cm⁻¹, while m-cresol has one at 732 cm⁻¹.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled Structural Detail
NMR spectroscopy provides the most definitive method for isomer differentiation by probing the precise chemical environment of each hydrogen (¹H) and carbon (¹³C) nucleus.
¹H NMR Spectroscopy
Proton NMR reveals distinct patterns in the aromatic region based on the relative positions of the protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5–25 mg of the sample in a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[6] Ensure the sample is free of particulate matter.
-
Instrument Setup: Insert the sample into the spectrometer and perform standard shimming procedures to optimize magnetic field homogeneity.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence.
-
Data Processing: Perform Fourier transformation, phasing, and baseline correction.
Comparative ¹H NMR Analysis (Aromatic Region: ~6.7–7.2 ppm)
| Isomer | Aromatic Signal Pattern |
| ortho- | Four distinct and complex multiplets due to varied ortho, meta, and para couplings between the four adjacent protons. |
| meta- | Four distinct signals, often with more resolved splitting patterns compared to the ortho isomer. |
| para- | Two signals, appearing as two distinct doublets. This highly symmetric AA'BB' pattern is characteristic of 1,4-disubstituted benzene rings. |
The signals for the methyl group (~2.3 ppm) and the ethoxy chain protons (~3.8-4.1 ppm) show minimal shifts between the isomers and are less useful for differentiation.
DOT Script for ¹H NMR Differentiation Logic
References
A Researcher's Guide to the Comparative Reactivity of Substituted Phenoxyethanols
For professionals in drug development and organic synthesis, understanding the subtle interplay between molecular structure and chemical reactivity is paramount. The phenoxyethanol scaffold is a common motif in medicinal chemistry and materials science. Modifying the electronic properties of the phenyl ring through substitution can profoundly impact the reactivity of the distal ethanol group, influencing reaction kinetics, product yields, and even metabolic stability.
This guide provides a comprehensive framework for the comparative study of the reactivity of substituted phenoxyethanols. Rather than merely presenting established data, we will delve into the "why" and "how" of experimental design, empowering you to conduct these analyses in your own laboratory. We will explore the theoretical underpinnings of substituent effects and provide detailed, self-validating experimental protocols for two key reactions: oxidation and esterification.
Theoretical Framework: Electronic Effects Across an Ether Linkage
The reactivity of the primary alcohol in a phenoxyethanol molecule is governed by the electron density at the hydroxyl group and the stability of intermediates or transition states during a reaction. Substituents on the para-position of the phenyl ring exert their influence primarily through resonance and inductive effects, which are transmitted through the ether oxygen to the ethyl side chain.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) increase electron density on the phenyl ring through resonance and induction. This effect is relayed by the ether oxygen, slightly increasing the nucleophilicity of the hydroxyl group. However, and more importantly, EDGs would destabilize a transition state that involves the buildup of negative charge on the oxygen and stabilize a transition state with positive charge buildup.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the ring. This inductive pull extends through the ether linkage, making the hydroxyl proton more acidic and the oxygen less nucleophilic. EWGs are particularly effective at stabilizing anionic intermediates or transition states.[1][2]
The ether oxygen atom plays a crucial role. While it is an electron-donating group by resonance to the phenyl ring, its inductive effect makes it electron-withdrawing from the ethyl group. This dual nature modulates the electronic influence of the ring substituents on the alcohol's reactivity.
Experimental Design: A Two-Pronged Approach to Quantifying Reactivity
To build a comprehensive picture of reactivity, we will focus on two mechanistically distinct transformations of the alcohol group: its oxidation to an aldehyde and its esterification with a carboxylic acid. By comparing the reaction rates of a series of para-substituted phenoxyethanols (e.g., R = OCH₃, CH₃, H, Cl, NO₂) in these two reactions, we can quantify the influence of the substituents.
Reaction I: Oxidation to Substituted Phenoxyacetaldehydes
The oxidation of a primary alcohol to an aldehyde involves the removal of two protons and two electrons. The mechanism, and therefore the sensitivity to electronic effects, depends on the chosen oxidant. For this guide, we will use a mild, selective oxidizing agent like Pyridinium Chlorochromate (PCC), which minimizes over-oxidation to the carboxylic acid.[3] The rate-determining step in many alcohol oxidations is the cleavage of the α-C-H bond.[4]
Reaction II: Acid-Catalyzed Esterification
The Fischer esterification is a classic equilibrium-controlled reaction where the alcohol acts as a nucleophile, attacking a protonated carboxylic acid.[2][5] The reaction rate is sensitive to the nucleophilicity of the alcohol and steric hindrance. We expect that electron-donating groups on the phenyl ring will slightly increase the nucleophilicity of the phenoxyethanol, leading to a modest increase in the esterification rate.
Below is a logical workflow for conducting this comparative study.
Caption: Experimental workflow for the comparative reactivity study.
Detailed Experimental Protocols
Scientific integrity demands reproducible and self-validating protocols. The following methods are designed to be robust and include steps for monitoring reaction kinetics accurately.
Protocol: Kinetic Analysis of Phenoxyethanol Oxidation with PCC
This protocol outlines the steps to determine the rate of oxidation for a given substituted phenoxyethanol. The reaction is monitored by quenching aliquots and titrating the remaining oxidant.
Materials:
-
Substituted 2-phenoxyethanol (e.g., 4-nitrophenoxyethanol)
-
Pyridinium Chlorochromate (PCC)
-
Dichloromethane (DCM, anhydrous)
-
Potassium iodide (KI), 10% aqueous solution
-
Standardized sodium thiosulphate (Na₂S₂O₃) solution (e.g., 0.01 M)
-
Starch indicator solution
-
Thermostated water bath, magnetic stirrers, flasks, burettes
Procedure:
-
Preparation: In a 100 mL round-bottom flask, dissolve a precisely weighed amount of the substituted phenoxyethanol (e.g., 0.5 mmol) in 25 mL of anhydrous DCM. Place the flask in a thermostated water bath set to 25.0 ± 0.1 °C and allow it to equilibrate for 20 minutes.
-
Initiation: In a separate flask, dissolve PCC (e.g., 1.0 mmol, ensuring it is in excess) in 25 mL of anhydrous DCM, also equilibrated to 25.0 °C. To start the reaction, rapidly add the PCC solution to the phenoxyethanol solution with vigorous stirring. Start a timer immediately.
-
Sampling and Quenching: At regular time intervals (e.g., t = 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a 5.0 mL aliquot of the reaction mixture. Immediately quench the reaction by adding the aliquot to a flask containing 20 mL of ice-cold 10% KI solution. The unreacted PCC will oxidize the iodide to iodine (I₂).
-
Titration: Titrate the liberated iodine with the standardized sodium thiosulphate solution. Add a few drops of starch indicator near the endpoint (when the solution turns pale yellow). The endpoint is reached when the blue-black color of the starch-iodine complex disappears. Record the volume of titrant used.[6]
-
Data Analysis: The amount of unreacted PCC at each time point is proportional to the volume of Na₂S₂O₃ used. Plot the concentration of PCC versus time. Since the phenoxyethanol is in excess, the reaction should follow pseudo-first-order kinetics with respect to PCC. A plot of ln[PCC] vs. time will yield a straight line with a slope equal to -k_obs.
Protocol: Kinetic Analysis of Acid-Catalyzed Esterification
This protocol uses titration to monitor the consumption of acetic acid during the esterification of a substituted phenoxyethanol.
Materials:
-
Substituted 2-phenoxyethanol
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.5 M)
-
Phenolphthalein indicator
-
Ice water
-
Thermostated water bath, flasks, burettes
Procedure:
-
Preparation: In a 100 mL flask, combine precisely measured amounts of the substituted phenoxyethanol (e.g., 0.1 mol) and glacial acetic acid (e.g., 0.1 mol).
-
Initiation: Place the flask in a thermostated water bath at a desired temperature (e.g., 60.0 ± 0.1 °C). Add a small, precise amount of concentrated H₂SO₄ (e.g., 3-4 drops) and start the timer. Swirl to mix thoroughly.[5]
-
Sampling and Quenching: Immediately withdraw a 1.0 mL aliquot (this is the t=0 sample). At subsequent time intervals (e.g., 20, 40, 60, 90, 120 minutes), withdraw another 1.0 mL aliquot. Immediately add each aliquot to a separate flask containing ~20 mL of ice water to quench the reaction.
-
Titration: Add 2-3 drops of phenolphthalein indicator to each quenched sample and titrate with the standardized NaOH solution to a faint pink endpoint. The total acid concentration (H₂SO₄ + unreacted acetic acid) is determined.[7][8]
-
Data Analysis: The concentration of acetic acid at time t is calculated by subtracting the initial catalyst concentration from the total acid concentration determined by titration. Plot [Acetic Acid] vs. time. The initial rate can be determined from the slope of this curve at t=0. For a more detailed analysis, the data can be fitted to a second-order rate law.
Data Analysis and Interpretation: The Hammett Plot
After determining the rate constant (k) for each substituted phenoxyethanol (R) and the unsubstituted parent compound (H), the data can be visualized using a Hammett plot. This plot is a cornerstone of physical organic chemistry and provides profound insight into the reaction mechanism.[9][10]
The Hammett equation is: log(k_R / k_H) = ρσ
Where:
-
k_R is the rate constant for the reaction with substituent R.
-
k_H is the rate constant for the unsubstituted compound.
-
σ (sigma) is the substituent constant, which depends on the substituent and its position (para in our case). It is a measure of the electronic effect of a substituent (negative for EDGs, positive for EWGs).
-
ρ (rho) is the reaction constant. It is the slope of the line when log(k_R / k_H) is plotted against σ.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. Titration of an Esterification Reaction to Determine Equilibrium Constant | Chemical Education Xchange [chemedx.org]
- 8. youtube.com [youtube.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. scribd.com [scribd.com]
A Comparative Benchmarking Guide to the Synthesis of 2-(4-Methylphenoxy)ethanol
This guide provides an in-depth comparison of prevalent synthetic methodologies for 2-(4-Methylphenoxy)ethanol, a key intermediate and solvent in various industries. We will dissect the classic Williamson ether synthesis and the industrially significant base-catalyzed reaction with ethylene oxide. The focus will be on providing reproducible experimental protocols, comparative performance data, and the scientific rationale behind procedural choices to guide researchers in selecting the optimal method for their specific application, whether for laboratory scale research or process development.
Introduction: The Significance of this compound
This compound, also known as ethylene glycol mono-p-tolyl ether, is an aromatic ether-alcohol with applications ranging from a solvent in coatings to a preservative in cosmetics and a precursor in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility demands efficient, scalable, and cost-effective synthetic routes. This guide benchmarks two primary methods against each other, evaluating them on yield, purity, reaction conditions, and safety considerations.
Method 1: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers.[3] The reaction proceeds via an SN2 mechanism, where a deprotonated alcohol (alkoxide or phenoxide) acts as a nucleophile to displace a halide from an alkyl halide.[3][4] In our case, p-cresol is deprotonated by a strong base to form the p-cresolate anion, which then attacks an ethylene-based electrophile like 2-chloroethanol.
Underlying Mechanism & Rationale
The reaction is initiated by the deprotonation of the acidic phenolic hydroxyl group of p-cresol using a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[4][5] The resulting p-cresolate is a potent nucleophile. This nucleophile then attacks the electrophilic carbon of 2-chloroethanol, which bears the leaving group (chloride). The choice of a primary alkyl halide is crucial as it favors the SN2 pathway; secondary or tertiary halides would lead to competing elimination reactions, reducing the ether yield.[3]
Caption: Reaction mechanism for the Williamson ether synthesis of this compound.
Detailed Experimental Protocol: Williamson Ether Synthesis
Materials:
-
p-Cresol (1.0 eq)
-
Potassium Hydroxide (KOH) (1.1 eq)
-
2-Chloroethanol (1.05 eq)
-
Ethanol (as solvent)
-
Diethyl ether (for extraction)
-
5% NaOH solution (for washing)
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-cresol in ethanol.
-
Base Addition: Slowly add solid KOH pellets to the solution. The mixture will heat up; allow it to stir until the KOH is fully dissolved and a homogeneous solution of the potassium p-cresolate is formed.[4][5]
-
Nucleophilic Substitution: Add 2-chloroethanol dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in a mixture of water and diethyl ether. Transfer to a separatory funnel. The organic layer contains the product, and the aqueous layer contains inorganic salts.
-
Washing: Wash the organic layer sequentially with a 5% NaOH solution to remove any unreacted p-cresol, followed by water, and finally with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[6]
Method 2: Base-Catalyzed Ring-Opening of Ethylene Oxide
This method is a common industrial approach for producing phenoxyethanols. It involves the reaction of a phenol with ethylene oxide, a highly reactive electrophile, in the presence of a basic catalyst.[7]
Underlying Mechanism & Rationale
Similar to the Williamson synthesis, the reaction begins with the deprotonation of p-cresol by a base (e.g., NaOH or KOH) to form the nucleophilic p-cresolate.[7] This cresolate then attacks one of the electrophilic carbons of the strained three-membered ethylene oxide ring, leading to its opening. A subsequent protonation step during the work-up yields the final this compound product. This method is highly atom-economical as all atoms from the reactants are incorporated into the final product, with the base acting catalytically. However, it requires careful handling of ethylene oxide, which is a toxic and flammable gas.
Caption: Mechanism for the base-catalyzed reaction of p-cresol with ethylene oxide.
Detailed Experimental Protocol: Ethylene Oxide Method
Materials:
-
p-Cresol (1.0 eq)
-
Sodium Hydroxide (NaOH) (catalytic amount, e.g., 0.01 eq)
-
Ethylene Oxide (1.05 - 1.1 eq)
-
Nitrogen gas (for inert atmosphere)
-
Dilute HCl (for neutralization)
-
Methylene Chloride (DCM) (for extraction)
Procedure:
-
Reaction Setup: In a pressure-rated reactor equipped with a stirrer, heating mantle, and gas inlet, add p-cresol and the NaOH catalyst.
-
Inert Atmosphere: Purge the reactor with nitrogen gas.[7]
-
Heating: Heat the mixture to 100-120 °C.
-
Ethylene Oxide Addition: Carefully introduce ethylene oxide gas into the reactor below the liquid surface. The reaction is exothermic and requires careful temperature control. Maintain the reaction temperature between 140-150 °C and the pressure between 0.13 to 0.5 MPa.[7]
-
Reaction Time: Continue the reaction until the uptake of ethylene oxide ceases, typically 3-5 hours.
-
Work-up - Neutralization: Cool the reactor to room temperature. Carefully neutralize the catalyst by adding dilute HCl until the pH is ~7.
-
Extraction: Extract the product using methylene chloride. Wash the organic phase with water to remove any salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation.
-
Purification: The crude product is then purified by fractional distillation under reduced pressure to yield high-purity this compound.[7]
Purification and Characterization Workflow
Independent of the synthetic route, the identity and purity of the final product must be rigorously confirmed. A standard workflow is essential for obtaining a well-characterized compound.
Caption: General workflow for the purification and characterization of this compound.
Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for determining the purity of the final product and identifying any volatile impurities or byproducts. A successful synthesis should yield a purity of ≥99.5%.[8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): An IR spectrum will confirm the presence of key functional groups: a broad O-H stretch (~3400 cm⁻¹), C-O ether stretching (~1240 cm⁻¹), and aromatic C=C stretches (~1600-1450 cm⁻¹).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to definitively confirm the chemical structure of the synthesized molecule, ensuring the correct connectivity of all atoms.
Comparative Analysis and Benchmarking
The choice between these two synthetic methods depends on several factors, including scale, available equipment, and safety considerations. The table below summarizes the key performance indicators for each method.
| Metric | Williamson Ether Synthesis | Base-Catalyzed Ring-Opening | Rationale & Citation |
| Typical Yield | 80-85% | >95% | The ring-opening is more atom-economical, leading to higher theoretical and practical yields.[6][7] |
| Purity (Post-Distillation) | High (>99%) | Very High (>99.5%) | Both methods can achieve high purity after distillation, but the direct addition reaction can sometimes lead to fewer byproducts.[8] |
| Reaction Time | 4-6 hours | 3-5 hours | Reaction times are comparable, largely dependent on heat transfer and reagent addition rates.[6][7] |
| Reagents | p-cresol, 2-chloroethanol, strong base, solvent | p-cresol, ethylene oxide, catalytic base | Williamson requires stoichiometric base and an alkyl halide, while the other uses a catalytic amount of base. |
| Safety Concerns | Standard handling of corrosive bases and flammable solvents. | Requires handling of highly toxic, flammable, and explosive ethylene oxide in a pressure reactor. | Ethylene oxide is a significant hazardous material requiring specialized equipment and protocols.[7] |
| Scalability | Good for lab-scale; salt byproduct can be an issue at scale. | Excellent for industrial scale; continuous processes are possible. | The catalytic nature and high efficiency make the ethylene oxide route preferable for large-scale industrial production.[7] |
| Green Chemistry | Moderate atom economy, generates salt waste. | High atom economy, minimal waste. | The ring-opening addition reaction is a prime example of atom economy. |
Conclusion and Recommendations
Both the Williamson ether synthesis and the base-catalyzed ring-opening of ethylene oxide are effective methods for preparing this compound.
-
For laboratory-scale synthesis and research purposes, the Williamson ether synthesis is highly recommended. It utilizes more common and less hazardous reagents, making it more accessible and safer for a standard laboratory setting. The yields are good, and high purity can be achieved with standard purification techniques.
-
For large-scale industrial production, the base-catalyzed reaction with ethylene oxide is the superior method. Its high atom economy, excellent yield, and suitability for continuous processing make it more cost-effective and efficient at scale, despite the significant safety and engineering controls required for handling ethylene oxide.
Ultimately, the choice of synthesis is a strategic decision that must balance the desired scale of production with safety, cost, and environmental considerations.
References
- 1. Ethanol, 2-(4-methylphenoxy)- [webbook.nist.gov]
- 2. This compound | C9H12O2 | CID 84804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. US10941097B2 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]
- 7. CN104926618A - Method for preparing phenoxyethanol - Google Patents [patents.google.com]
- 8. CN110642706A - Preparation method of high-purity phenoxyethanol - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(4-Methylphenoxy)ethanol for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Methylphenoxy)ethanol, a compound utilized in various laboratory applications. By understanding the chemical's properties and adhering to these procedures, you can ensure the safety of your personnel and minimize environmental impact.
Section 1: Understanding the Hazard Profile of this compound
Before proceeding with any disposal protocol, it is imperative to comprehend the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound presents several risks that dictate its handling and disposal requirements.
Key Hazards:
-
Flammable Liquid and Vapor (Category 3): This chemical can ignite under ambient conditions, necessitating storage and handling away from heat, sparks, and open flames.[1]
-
Harmful if Swallowed (Acute Toxicity, Oral - Category 4): Ingestion can lead to adverse health effects.[2]
-
Toxic if Inhaled (Acute Toxicity, Inhalation - Category 3): Inhalation of vapors or aerosols can be toxic, requiring work to be conducted in a well-ventilated area, preferably under a chemical fume hood.
-
May Damage Fertility or the Unborn Child (Reproductive Toxicity - Category 1B): This is a significant long-term health hazard that underscores the need for stringent personal protective equipment (PPE) and handling protocols.[1]
A thorough understanding of these hazards, as outlined in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, is the first line of defense in ensuring laboratory safety.
Section 2: Personal Protective Equipment (PPE) and Engineering Controls
Appropriate PPE and engineering controls are non-negotiable when handling and disposing of this compound.
Minimum PPE Requirements:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) must be worn.[3] Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[4]
-
Body Protection: A lab coat or chemical-resistant apron is necessary to prevent skin contact.[3]
-
Respiratory Protection: When vapors or aerosols are generated, a NIOSH-approved respirator is required.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures with a higher risk of vapor release, a chemical fume hood is essential.[5]
-
Ignition Source Control: All potential ignition sources, such as open flames, hot surfaces, and sparking equipment, must be eliminated from the handling area.[1][6] Use non-sparking tools and explosion-proof electrical equipment.[1]
Section 3: Disposal Procedures for this compound
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][7]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Designate a specific, properly labeled hazardous waste container for this compound and any materials contaminated with it.
-
The container must be made of a compatible material (e.g., glass or a suitable plastic) and have a secure, tightly closing lid.[7][8]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Flammable, Toxic, Reproductive Hazard).[9]
-
-
Segregation of Waste:
-
Storage of Waste Container:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[11]
-
The storage area must be a cool, dry, and well-ventilated location, away from heat and ignition sources.[6][10]
-
Ensure the container is kept tightly closed except when adding waste.[1][8]
-
-
Disposal of Contaminated Materials:
-
Any materials used to clean up spills of this compound, such as absorbent pads or paper towels, must also be disposed of as hazardous waste in the same designated container.[3]
-
Contaminated PPE, such as gloves, should be carefully removed to avoid skin contact and placed in the hazardous waste container.[4]
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup of the hazardous waste container.
-
Follow all institutional and local regulations for waste pickup requests and documentation.[9][11]
-
The ultimate disposal method will be determined by your licensed hazardous waste disposal vendor, which is typically incineration at an approved facility.[12][13]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Section 4: Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to mitigate risks.
For Small, Incidental Spills:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Ensure Ventilation: Maximize ventilation in the area, preferably by working within a fume hood.
-
Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads) to dike and absorb the spill.[10][14]
-
Clean-Up: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[13]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.
For Large Spills:
-
Evacuate: Evacuate the immediate area.
-
Alert Authorities: Activate the fire alarm if there is a fire risk and call your institution's emergency number and EH&S department.[14][15]
-
Isolate the Area: Close doors to the affected area to contain vapors.
-
Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| GHS Hazard Categories | Flammable Liquid (Cat. 3), Acute Toxicity - Oral (Cat. 4), Acute Toxicity - Inhalation (Cat. 3), Reproductive Toxicity (Cat. 1B) | [1] |
| Molecular Formula | C9H12O2 | [2] |
| Molecular Weight | 152.19 g/mol | [2] |
| Water Solubility | 9,407 mg/L at 25°C | [16] |
| Vapor Pressure | 0.00117 mm Hg | [16] |
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, which are grounded in authoritative safety data and regulatory standards, you can effectively manage this hazardous waste stream, protecting yourself, your colleagues, and the environment. Always consult your institution's specific policies and EH&S department for any additional requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C9H12O2 | CID 84804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. xylemtech.com [xylemtech.com]
- 4. madarcorporation.com [madarcorporation.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. ehss.syr.edu [ehss.syr.edu]
- 7. ethz.ch [ethz.ch]
- 8. pfw.edu [pfw.edu]
- 9. louisville.edu [louisville.edu]
- 10. acme-hardesty.com [acme-hardesty.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. online-zeepwinkel.be [online-zeepwinkel.be]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Engineering Physics / CEDT Health and Safety Resources Site - Laboratory Safety Handbook Version 2.0 [mcmaster.ca]
- 15. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. This compound (31691-23-3) for sale [vulcanchem.com]
Mastering the Safe Handling of 2-(4-Methylphenoxy)ethanol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-(4-Methylphenoxy)ethanol, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations. Here, we delve into the causality behind each procedural step, ensuring a deep understanding of the principles of chemical safety.
Understanding the Compound: A Quick Reference
Before handling any chemical, a foundational understanding of its properties is crucial. This table summarizes key data for this compound, offering a snapshot of its characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | NIST[1] |
| Molecular Weight | 152.19 g/mol | PubChem[2] |
| Synonyms | Ethylene glycol mono-p-tolyl ether, p-Cresoxyethanol | NIST[1] |
| Primary Hazards | Harmful if swallowed | PubChem[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is not merely a regulatory requirement; it is a scientifically-informed decision to mitigate specific risks. For this compound, which is classified as a glycol ether, the primary routes of exposure are ingestion, skin contact, and eye contact.
Step-by-Step PPE Protocol:
-
Eye and Face Protection :
-
Rationale : The alcohol and ether functional groups in this compound can cause irritation upon contact with mucous membranes.
-
Procedure : Always wear chemical safety goggles that provide a complete seal around the eyes. If there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.[3]
-
-
Skin Protection :
-
Rationale : Glycol ethers can be absorbed through the skin. Prolonged contact may lead to irritation or systemic effects. The choice of glove material is critical and should be based on chemical compatibility and breakthrough time.
-
Glove Selection :
-
Recommended : Butyl rubber or Viton® gloves are generally recommended for handling alcohols and ethers, offering excellent chemical resistance.[3][4]
-
Acceptable for Short-Term Use : Nitrile gloves can be used for incidental contact, but they should be changed immediately upon contamination.[5][6] Breakthrough times for nitrile gloves with similar solvents can be short.
-
Not Recommended : Latex gloves offer poor protection against many organic solvents and should be avoided.[3]
-
-
Procedure : Before use, inspect gloves for any signs of degradation or punctures. Ensure gloves are of the correct size to maintain dexterity. Wear a lab coat to protect street clothing and skin from potential splashes.
-
-
Respiratory Protection :
-
Rationale : While this compound has a low vapor pressure, aerosols may be generated during certain procedures (e.g., heating, sonicating). Inhalation of high concentrations of glycol ether vapors can cause respiratory tract irritation.
-
Procedure : In a well-ventilated area, respiratory protection is typically not required for routine handling of small quantities. If working in a poorly ventilated space or with larger volumes where aerosolization is possible, a NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended.[7]
-
Operational Plan: From Receipt to Disposal
A meticulous operational plan is the bedrock of laboratory safety and experimental reproducibility.
Receiving and Storage:
-
Procedure :
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[8]
-
Ensure the container is tightly sealed when not in use.
-
Segregate from incompatible materials such as strong oxidizing agents.
-
Handling and Use:
-
Procedure :
-
Always handle this compound in a designated area, such as a chemical fume hood, especially when transferring or mixing.
-
Use compatible equipment (e.g., glass, stainless steel).
-
Avoid direct contact with the skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly with soap and water after handling.
-
Emergency Procedures: A Plan for the Unexpected
Even with the most stringent precautions, accidents can happen. A clear and practiced emergency plan is essential to mitigate the consequences of a spill.
Spill Response Workflow:
Disposal Plan: Responsible Stewardship
Proper chemical waste disposal is a legal and ethical responsibility. Mismanagement can lead to environmental contamination and significant penalties.
Step-by-Step Disposal Protocol:
-
Waste Collection :
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a dedicated, properly labeled, and sealed container.
-
The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.
-
-
Waste Classification :
-
While this compound is not specifically listed as a hazardous waste by the EPA, it is related to 2-ethoxyethanol, which is listed under the F005 waste code for spent non-halogenated solvents.[9][10][11]
-
Therefore, it is prudent to manage it as a hazardous waste. It may also exhibit the characteristic of ignitability (D001) depending on its formulation and flashpoint.[12]
-
-
Disposal :
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
Never dispose of this compound down the drain or in regular trash.[13]
-
By adhering to these detailed protocols, you can ensure a safe working environment and maintain the highest standards of scientific integrity. This guide serves as a living document; always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the materials you are handling.
References
- 1. Ethanol, 2-(4-methylphenoxy)- [webbook.nist.gov]
- 2. This compound | C9H12O2 | CID 84804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. gloves-online.com [gloves-online.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. safety.duke.edu [safety.duke.edu]
- 7. restoredcdc.org [restoredcdc.org]
- 8. buyat.ppg.com [buyat.ppg.com]
- 9. Waste Code [rcrainfo.epa.gov]
- 10. wku.edu [wku.edu]
- 11. my.alfred.edu [my.alfred.edu]
- 12. epa.gov [epa.gov]
- 13. restoredcdc.org [restoredcdc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
